N-(4-bromo-2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYWLULGRRSFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358201 | |
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119416-26-1 | |
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. The synthesis is achieved through a two-step sequence commencing with the regioselective bromination of 2,6-dimethylaniline, followed by the N-acetylation of the resulting 4-bromo-2,6-dimethylaniline intermediate. This document offers detailed, step-by-step experimental protocols, mechanistic insights into the underlying chemical transformations, and guidance on the characterization of the intermediate and final products. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, emphasizing causality in experimental design and adherence to rigorous scientific standards.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule, this compound, identifies two key bond disconnections. The primary disconnection is at the amide C-N bond, suggesting an acetylation reaction between an acetylating agent and the corresponding aniline precursor, 4-bromo-2,6-dimethylaniline. A subsequent C-Br bond disconnection on this intermediate points to an electrophilic aromatic substitution (SEAr) reaction, specifically the bromination of the readily available starting material, 2,6-dimethylaniline.
This analysis establishes a straightforward and efficient forward synthesis pathway:
-
Step 1: Electrophilic Bromination. Introduction of a bromine atom onto the aromatic ring of 2,6-dimethylaniline.
-
Step 2: N-Acetylation. Formation of the amide bond by reacting the amino group of 4-bromo-2,6-dimethylaniline with an acetylating agent.
This strategy is favored due to the high regioselectivity achievable in the bromination step and the generally high-yielding and clean nature of N-acetylation reactions.
Synthesis Pathway Overview
The overall two-step synthesis is depicted below. The process begins with the selective bromination of 2,6-dimethylaniline to yield the key intermediate, 4-bromo-2,6-dimethylaniline, which is then acetylated to afford the final product.
Caption: Overall two-step synthesis workflow.
Mechanistic Insights
Step 1: Regioselective Electrophilic Bromination
The bromination of 2,6-dimethylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The amino group (-NH₂) is a powerful activating group, meaning it donates electron density into the benzene ring, making the ring highly nucleophilic and reactive towards electrophiles.[3][4]
-
Directing Effects: The -NH₂ group is an ortho, para-director. This is because the resonance structures of the arenium ion intermediate formed upon electrophilic attack at the ortho and para positions are more stable, as the positive charge can be delocalized onto the nitrogen atom.[1][3]
-
Causality of Regioselectivity: While the amino group activates both ortho and para positions, the presence of the two methyl groups at positions 2 and 6 creates significant steric hindrance around the ortho positions. Consequently, the incoming electrophile (Br⁺) preferentially attacks the sterically accessible and electronically enriched para position (position 4). This steric control is crucial for achieving high yields of the desired 4-bromo-2,6-dimethylaniline isomer.[5] Performing the reaction in a solvent like glacial acetic acid helps to moderate the reactivity and further improve selectivity.[5][6]
Caption: Simplified mechanism of electrophilic bromination.
Step 2: N-Acetylation
The second step involves the N-acetylation of 4-bromo-2,6-dimethylaniline. This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.
-
Choice of Reagent: Acetic anhydride is often preferred over acetyl chloride for this transformation. It is less volatile, less corrosive, and the reaction byproduct is acetic acid, which is easier to handle and remove than the hydrochloric acid generated when using acetyl chloride.
-
Role of Base: The reaction is often carried out in the presence of a weak base, such as sodium acetate.[7] The base serves to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product and preventing the potential protonation of the starting aniline, which would render it non-nucleophilic.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline
This protocol is adapted from established procedures for the selective bromination of substituted anilines.[5][6]
Table 1: Materials and Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,6-Dimethylaniline | 121.18 | 10.0 g | 0.0825 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Bromine (Br₂) | 159.81 | 4.2 mL (13.2 g) | 0.0825 |
| Sodium Bicarbonate (Sat. Soln.) | 84.01 | ~150 mL | - |
| Diethyl Ether | 74.12 | ~200 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0825 mol) of 2,6-dimethylaniline in 50 mL of glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate dropping funnel, prepare a solution of 4.2 mL (13.2 g, 0.0825 mol) of bromine in 10 mL of glacial acetic acid.
-
CAUTION: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
-
Add the bromine solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly into 300 mL of ice-cold water with stirring.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from hexane or ethanol/water to yield 4-bromo-2,6-dimethylaniline as a solid.
Expected Characterization Data for 4-Bromo-2,6-dimethylaniline:
-
Appearance: Off-white to light brown solid.
-
Melting Point: 48-51 °C.[8]
-
Molecular Formula: C₈H₁₀BrN.[9]
-
Molecular Weight: 200.08 g/mol .[9]
Step 2: Synthesis of this compound
This protocol follows a standard N-acetylation procedure.[7]
Table 2: Materials and Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-2,6-dimethylaniline | 200.08 | 10.0 g | 0.050 |
| Acetic Anhydride | 102.09 | 5.7 mL (6.1 g) | 0.060 |
| Pyridine (or Triethylamine) | 79.10 | 5 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - |
| Saturated Sodium Bicarbonate | 84.01 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.050 mol) of 4-bromo-2,6-dimethylaniline in 100 mL of dichloromethane.
-
Add 5 mL of pyridine (or an equivalent molar amount of triethylamine) to the solution to act as a base and catalyst.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add 5.7 mL (0.060 mol) of acetic anhydride dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Expected Characterization Data for this compound:
-
Appearance: White crystalline solid.
-
Molecular Formula: C₁₀H₁₂BrNO.[10]
-
Molecular Weight: 242.12 g/mol .[10]
-
CAS Number: 119416-26-1.[11]
Safety and Handling
-
2,6-Dimethylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Bromine: Highly toxic, corrosive, and causes severe burns. Always handle in a fume hood with appropriate PPE.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a well-ventilated area.
-
Solvents: Dichloromethane and diethyl ether are volatile and flammable. Ensure all operations are performed away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.
Conclusion
The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The pathway leverages a highly regioselective electrophilic bromination, controlled by the steric and electronic properties of the 2,6-dimethylaniline substrate, followed by a straightforward and high-yielding N-acetylation. The protocols provided are robust and scalable, making them suitable for both academic research and process development applications.
References
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Wikipedia. Electrophilic aromatic substitution. [Link]
-
Sathee Forum. (2025-10-14). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? [Link]
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Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. [Link]
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Unacademy. JEE : Mechanism of Electrophilic Substitution. [Link]
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PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]
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Chemistry Steps. Reactions of Aniline. [Link]
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Stenutz. This compound. [Link]
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Buncel, E., et al. (1998). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 76(11), 1644-1652. [Link]
- Google Patents.
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Organic Syntheses. Acetamide, N-bromo-. [Link]
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Bell, R. P., & Rawlinson, D. J. (1961). Kinetics of the bromination of some aromatic amines in aqueous perchloric acid. Journal of the Chemical Society B: Physical Organic, 63-66. [Link]
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ResearchGate. (2007). 4-Bromo-2,6-dimethylaniline. [Link]
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NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
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PubChem. N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. [Link]
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Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. [Link]
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PubChemLite. N-(4-bromo-2,5-dimethylphenyl)acetamide. [Link]
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Chemistry LibreTexts. (2021-08-16). 1: Acetylation of Aniline (Experiment). [Link]
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An In-depth Technical Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-bromo-2,6-dimethylphenyl)acetamide is a halogenated aromatic compound with a molecular structure that makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, detailed spectroscopic and structural characterization, and potential applications in medicinal chemistry and materials science. The document is intended to serve as a practical resource for researchers, offering insights into the experimental protocols and the scientific rationale behind its use.
Introduction
This compound, with the CAS Number 119416-26-1, belongs to the class of N-aryl acetamides.[1] Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations. The acetamido group can influence the reactivity of the aromatic ring, while the bromo-substituent provides a handle for cross-coupling reactions, making this molecule a versatile building block in the synthesis of more complex structures. This guide will delve into the essential technical aspects of this compound, providing a foundation for its practical application in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 119416-26-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [2] |
| Molecular Weight | 242.12 g/mol | [2] |
| Appearance | Off-white to light yellow powder (typical) | [3] |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-170°C. | General Observation |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water. | General Chemical Principles |
| SMILES | CC(=O)Nc1c(C)cc(Br)cc1C | [2] |
| InChIKey | YDYWLULGRRSFLV-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,6-dimethylaniline. The first step involves the regioselective bromination of the aniline, followed by the acetylation of the resulting amine.
Step 1: Synthesis of 4-bromo-2,6-dimethylaniline (Precursor)
The bromination of 2,6-dimethylaniline is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para-position. The ortho-positions are sterically hindered by the methyl groups, favoring the formation of the 4-bromo isomer.
Reaction Scheme:
Figure 1: Synthesis of 4-bromo-2,6-dimethylaniline.
Experimental Protocol:
A general procedure for the bromination of anilines involves dissolving the aniline in a suitable solvent, such as acetic acid, and then adding a solution of bromine in the same solvent.
-
Dissolve 2,6-dimethylaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-bromo-2,6-dimethylaniline.
Step 2: Acetylation of 4-bromo-2,6-dimethylaniline
The final step is the acetylation of the amino group of 4-bromo-2,6-dimethylaniline. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Experimental Protocol:
-
Dissolve 4-bromo-2,6-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring. If not using pyridine as the solvent, a base such as pyridine or triethylamine (1.1 equivalents) should be added to neutralize the acetic acid byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute HCl (to remove excess base), and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.2-7.4 | Singlet | 2H |
| Methyl-H (Aromatic) | ~2.2-2.4 | Singlet | 6H |
| Amide-H | ~7.5-8.5 (broad) | Singlet | 1H |
| Acetyl-H | ~2.1 | Singlet | 3H |
The two aromatic protons are expected to be chemically equivalent due to the symmetry of the molecule and will therefore appear as a singlet. Similarly, the two methyl groups on the aromatic ring are equivalent and will give rise to a single peak. The amide proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~168-170 |
| Aromatic C-N | ~135-140 |
| Aromatic C-Br | ~115-120 |
| Aromatic C-CH₃ | ~130-135 |
| Aromatic C-H | ~128-132 |
| Acetyl-CH₃ | ~24 |
| Aromatic-CH₃ | ~18-20 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3250-3350 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide) | 1660-1680 | Strong |
| N-H Bend (Amide) | 1530-1550 | Medium |
| C-Br Stretch | 500-600 | Medium-Strong |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 241 and 243.
-
Loss of acetyl group (-COCH₃): [M - 43]⁺
-
Loss of bromine atom (-Br): [M - 79/81]⁺
Potential Applications
While specific, large-scale industrial applications for this compound are not widely documented, its structure suggests its utility as a key intermediate in several areas of chemical research and development.
Intermediate in Organic Synthesis
The primary application of this compound is as a building block in the synthesis of more complex molecules. The bromine atom can be readily transformed into other functional groups or used as a handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of various substituents at the 4-position of the phenyl ring, leading to a diverse range of derivatives.[4]
Medicinal Chemistry and Drug Discovery
N-aryl acetamides are a common motif in many biologically active compounds. The this compound scaffold could serve as a starting point for the synthesis of novel therapeutic agents. The bromo-substituent allows for the facile introduction of different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, related bromo-phenyl acetamide derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) is not universally available, information from related compounds suggests the following:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[3][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[6]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Skin: Wash with plenty of soap and water.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[5]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[3]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of a wide range of more complex molecules. This technical guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and potential applications, offering a solid foundation for its use in a research and development setting.
References
Sources
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromo-2,6-dimethylphenyl)acetamide is a halogenated aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including a substituted phenyl ring and a reactive acetamide group, make it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 119416-26-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.12 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder (Predicted) | |
| Boiling Point | 331.1 °C at 760 mmHg (Predicted) | |
| Density | 1.413 g/cm³ (Predicted) | |
| Flash Point | 154.1 °C (Predicted) | |
| Hazard | Irritant | [1] |
Note: Some physical properties are predicted and should be confirmed by experimental data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-bromo-2,6-dimethylaniline. This reaction is a standard method for forming amide bonds and is widely used in organic synthesis.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
The following protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
4-bromo-2,6-dimethylaniline
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add the base (e.g., pyridine or triethylamine, 1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, and the methyl and NH protons of the acetamide group. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.[3] Distinct peaks are expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the methyl carbons.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[3] Key expected peaks include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O stretch (amide I): A strong absorption band around 1660 cm⁻¹.[3]
-
N-H bend (amide II): A band in the region of 1550 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Reactivity and Potential Applications in Drug Development
The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable scaffold in drug discovery.
Caption: Reactivity of this compound in cross-coupling reactions.
The bromine atom on the phenyl ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing functional groups.
-
Heck Reaction: Reaction with alkenes to form substituted alkenes.
These transformations allow for the rapid diversification of the core structure, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The acetamide moiety itself can be hydrolyzed or modified, providing another handle for structural variation.
While specific drug candidates derived directly from this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The substituted acetanilide framework is a common feature in many pharmaceuticals.
Safety and Handling
This compound is classified as an irritant.[1] Therefore, appropriate safety precautions should be taken when handling this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear chemical-resistant gloves.
-
Wear a lab coat or other protective clothing.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]
-
In case of skin contact: Wash off immediately with soap and plenty of water.[4]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in medicinal chemistry and drug discovery. Its straightforward synthesis and the reactivity of the bromine atom make it an attractive starting material for the generation of diverse molecular libraries. While experimental data on this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted properties, synthesis, and potential applications. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
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A Technical Guide to the Solubility Profiling of N-(4-bromo-2,6-dimethylphenyl)acetamide
Foreword: The Critical Role of Solubility in Drug Development
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] A compound with poor aqueous solubility can face significant hurdles in formulation and may exhibit inadequate absorption, leading to variable and insufficient systemic exposure.[2][3] Therefore, a thorough understanding and empirical determination of a compound's solubility profile is not merely a perfunctory step but a cornerstone of successful drug development. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility of the compound N-(4-bromo-2,6-dimethylphenyl)acetamide, a substance of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this guide will equip the researcher with the necessary framework to generate and interpret this crucial dataset.
Understanding the Physicochemical Landscape of this compound
Before delving into experimental protocols, it is essential to consider the structural attributes of this compound (C₁₀H₁₂BrNO) and how they might influence its solubility.[4]
-
Aromaticity and Lipophilicity: The presence of a substituted phenyl ring suggests a degree of lipophilicity, which may indicate a preference for organic solvents over aqueous media.
-
Hydrogen Bonding: The acetamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for interactions with protic solvents.
-
Molecular Weight: With a molecular weight of approximately 242.12 g/mol , it falls within the range typical for small molecule drugs.[4]
-
Crystalline Structure: The solid-state properties, including the crystal lattice energy and the potential for polymorphism, will significantly impact its solubility.[5][6] Different polymorphic forms of a compound can exhibit varying solubilities and dissolution rates.[7]
A preliminary analysis of the structure suggests that this compound is likely to have limited aqueous solubility, a common characteristic for over 40% of new chemical entities in the pharmaceutical industry.[2][3]
Thermodynamic vs. Kinetic Solubility: A Conceptual Framework
When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[8]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over a sufficient period until the concentration of the dissolved solute is constant.[9][10] This value is independent of the dissolution rate and is a critical parameter for pre-formulation and understanding the maximum achievable concentration.[11]
-
Kinetic Solubility: This measurement is often employed in high-throughput screening during early drug discovery.[8][12] It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[12][13][14] The concentration at which precipitation is first observed is the kinetic solubility. This method is faster but can often overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[12]
The choice between measuring thermodynamic or kinetic solubility depends on the stage of drug development. Early-stage discovery often utilizes kinetic solubility for rapid screening, while pre-formulation and later stages demand the precision of thermodynamic solubility measurements.[8][11]
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining both the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the International Council for Harmonisation (ICH).[15][16][17]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation of Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic the gastrointestinal tract) as recommended by ICH guidelines.[15][17] Also, select a range of pharmaceutically relevant organic solvents and co-solvent mixtures.[18][19]
-
Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a known volume of the chosen solvent.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A time-course study can be conducted to validate the equilibration time.
-
Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[20]
-
Quantification: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[21][22][23] A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.
Self-Validation and Trustworthiness:
-
Visual Inspection: Before and after equilibration, visually inspect the vials to ensure an excess of solid material is present.
-
pH Measurement: For aqueous buffers, measure the pH of the solution before and after the experiment to ensure it remains constant.[16][17]
-
Mass Balance: As a further validation step, the amount of undissolved solid can be recovered, dried, and weighed to confirm the amount that went into the solution.
Kinetic Solubility Determination: High-Throughput Method
This method is suitable for rapid screening of a large number of compounds.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation occurs is determined, often by measuring light scattering (nephelometry) or by analyzing the concentration in solution after filtration.[11][13]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, add the aqueous buffer of choice. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24]
-
Filtration and Quantification: Alternatively, filter the contents of each well through a filter plate. Quantify the concentration of the compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.[25]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Example Solubility Data Table for this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate Buffered Saline | 7.4 | 25 | Data | Data | Thermodynamic |
| Phosphate Buffered Saline | 7.4 | 37 | Data | Data | Thermodynamic |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 1.2 | 37 | Data | Data | Thermodynamic |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | 6.8 | 37 | Data | Data | Thermodynamic |
| Ethanol | N/A | 25 | Data | Data | Thermodynamic |
| Propylene Glycol | N/A | 25 | Data | Data | Thermodynamic |
| 10% Ethanol in Water | N/A | 25 | Data | Data | Thermodynamic |
| Phosphate Buffered Saline | 7.4 | 25 | Data | Data | Kinetic |
This table is a template. The "Data" fields should be populated with experimentally determined values.
Interpretation of Results:
-
pH-Dependent Solubility: A significant variation in solubility across different pH values suggests that the compound is ionizable. This information is critical for predicting its dissolution behavior in different regions of the gastrointestinal tract.
-
Solvent Effects: Higher solubility in organic solvents compared to aqueous buffers confirms the lipophilic nature of the compound. Co-solvent data can guide the selection of appropriate vehicles for formulation.
-
Temperature Effects: The influence of temperature on solubility provides insights into the thermodynamics of the dissolution process (endothermic or exothermic).
Conclusion: A Pathway to Informed Drug Development
While a comprehensive public database on the solubility of this compound is currently lacking, this guide provides the scientific rationale and detailed experimental protocols necessary for its thorough investigation. By systematically applying the principles of thermodynamic and kinetic solubility determination, researchers can generate a robust and reliable solubility profile for this compound. This data is indispensable for guiding lead optimization, selecting appropriate formulation strategies, and ultimately, increasing the probability of success in the complex journey of drug development. The methodologies outlined herein are not merely procedural steps but a framework for critical scientific inquiry, ensuring that decisions are based on solid empirical evidence.
References
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The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
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ADME Solubility Assay. BioDuro. [Link]
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In-vitro Thermodynamic Solubility. (2020). protocols.io. [Link]
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Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. (2021). JoVE. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Thermodynamic Solubility Assay. Domainex. [Link]
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Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (2021). Journal of Pharmaceutical Sciences. [Link]
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Polymorphism in Drugs: Why Crystal Forms Matter. (2023). PharmaCores. [Link]
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Thermodynamic Solubility Assay. Evotec. [Link]
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Solvent selection for pharmaceuticals. (2009). International Journal of Pharmaceutics. [Link]
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ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Pharmaceutics. [Link]
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Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. (2021). Crystal Growth & Design. [Link]
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Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9). (2019). ICH. [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
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ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. [Link]
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ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
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ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. (2019). Molecular Pharmaceutics. [Link]
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Solvent systems and their selection in pharmaceutics and biopharmaceutics. (2007). European Journal of Pharmaceutical Sciences. [Link]
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How to measure solubility for drugs in oils/emulsions?. (2015). ResearchGate. [Link]
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N-(4-bromo-3-fluoro-2,6-dimethylphenyl)acetamide. PubChem. [Link]
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Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]
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Analytical Method Selection for Drug Product Dissolution Testing. (2007). Dissolution Technologies. [Link]
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Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]
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N-(4-bromo-2,6-difluorophenyl)acetamide. PubChem. [Link]
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N-(4-bromo-2-nitrophenyl)acetamide. PubChem. [Link]
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A Spectroscopic Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide: A Predictive Analysis for Researchers
Introduction
N-(4-bromo-2,6-dimethylphenyl)acetamide, a halogenated aromatic amide, represents a class of compounds with significant interest in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the intricate structural details of such molecules. This guide provides a detailed predictive analysis of the spectral data for this compound, offering researchers a comprehensive reference for its characterization. In the absence of direct experimental spectra in publicly available databases like the Spectral Database for Organic Compounds (SDBS)[1], this guide leverages data from structurally analogous compounds to forecast the expected spectral features.
The predictions herein are grounded in the fundamental principles of spectroscopy and a comparative analysis of data from related molecules, including N-(4-Bromo-3-methylphenyl)acetamide[2], N-(4-bromophenyl)acetamide[3][4][5], and N-(2,6-dimethylphenyl)acetamide[6]. This approach not only provides a robust framework for the identification of this compound but also serves as an educational tool for scientists and professionals in drug development.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with its distinct functional groups and substitution pattern, gives rise to a unique spectroscopic fingerprint. The following diagram illustrates the key structural features that will be correlated with the predicted spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.2 - 9.5 | Singlet | 1H | N-H (Amide) | The amide proton in related N-aryl acetamides typically appears as a broad singlet in this downfield region. For instance, in N-(2-bromo-4-hydroxyphenyl)acetamide, the amide proton is observed at 9.80 ppm[7]. |
| ~7.3 - 7.5 | Singlet | 2H | Ar-H | Due to the symmetrical substitution on the aromatic ring, the two aromatic protons are chemically equivalent and are expected to appear as a singlet. In 4'-Bromoacetanilide, the aromatic protons appear around 7.5 ppm[4]. |
| ~2.1 - 2.3 | Singlet | 6H | Ar-CH₃ | The six protons of the two methyl groups on the aromatic ring are equivalent and will appear as a single sharp peak. The chemical shift is influenced by the aromatic ring and the ortho-amino group. |
| ~2.0 - 2.2 | Singlet | 3H | COCH₃ | The three protons of the acetyl methyl group will appear as a singlet in a region typical for acetamides. For example, in N-(2-bromo-4-hydroxyphenyl)acetamide, this peak is at 2.00 ppm[7]. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~168 - 170 | C=O (Amide) | The carbonyl carbon of an amide typically resonates in this downfield region. In N-(2-bromo-4-hydroxyphenyl)acetamide, the carbonyl carbon is at 168.47 ppm[7]. |
| ~138 - 140 | Ar-C (C-N) | The aromatic carbon attached to the nitrogen atom is expected in this range. |
| ~135 - 137 | Ar-C (C-CH₃) | The two equivalent aromatic carbons bearing the methyl groups will appear as a single peak. |
| ~130 - 132 | Ar-C (C-H) | The two equivalent aromatic carbons attached to hydrogen atoms will give a single resonance. |
| ~118 - 120 | Ar-C (C-Br) | The carbon atom bonded to bromine is expected to be in this region, influenced by the halogen's electronegativity and resonance effects. |
| ~23 - 25 | COCH₃ | The methyl carbon of the acetyl group typically appears in this range. In N-(2-bromo-4-hydroxyphenyl)acetamide, it is at 22.94 ppm[7]. |
| ~18 - 20 | Ar-CH₃ | The two equivalent methyl carbons on the aromatic ring will produce a single peak. |
Experimental Protocol: NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent is critical; DMSO-d₆ is often preferred for amides to ensure the amide N-H proton is observable.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Use the same spectrometer.
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a 45-degree pulse angle.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group and the substituted aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration | Description |
| ~3300 - 3250 | N-H Stretch | A sharp to moderately broad peak characteristic of a secondary amide N-H bond. |
| ~3100 - 3000 | Aromatic C-H Stretch | Weak to medium intensity bands. |
| ~2950 - 2850 | Aliphatic C-H Stretch | Absorption from the methyl groups. |
| ~1680 - 1650 | C=O Stretch (Amide I) | A strong, sharp absorption band, which is one of the most characteristic peaks in the IR spectrum of an amide. |
| ~1550 - 1520 | N-H Bend (Amide II) | A strong band, typically found in secondary amides. |
| ~1600, ~1475 | Aromatic C=C Stretch | Two or more bands of variable intensity. |
| ~850 - 800 | C-H Out-of-plane Bending | This absorption can be indicative of the substitution pattern on the aromatic ring. |
| ~600 - 500 | C-Br Stretch | A weak to medium intensity band in the lower frequency region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂BrNO), which is approximately 241.01 g/mol for the monoisotopic mass. A key feature will be the isotopic pattern of bromine. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and one for the molecule with the ⁸¹Br isotope (M+2).
-
Major Fragmentation Pathways:
-
Loss of the acetyl group: A common fragmentation pathway for N-acyl compounds is the cleavage of the bond between the carbonyl carbon and the nitrogen, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion corresponding to 4-bromo-2,6-dimethylaniline.
-
Formation of an acylium ion: Cleavage of the N-C(O) bond can also lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak in the mass spectra of acetamides.
-
Loss of a methyl group: Fragmentation may also involve the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.
-
Loss of bromine: Cleavage of the C-Br bond can lead to a fragment ion corresponding to the loss of a bromine atom.
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct infusion pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
For GC-MS, Electron Ionization (EI) is commonly used, which typically provides detailed fragmentation patterns.
-
For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a prominent molecular ion peak.
-
-
Mass Analysis:
-
Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).
-
Acquire data over a suitable mass range (e.g., m/z 40-400).
-
-
Data Interpretation:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Propose fragmentation mechanisms consistent with the observed peaks.
-
Conclusion
This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from structurally similar compounds, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The detailed experimental protocols provided herein offer a practical guide for researchers to obtain high-quality data for this compound. This predictive analysis serves as a valuable resource for the unambiguous identification and structural elucidation of this compound, facilitating its further investigation and application in various scientific fields.
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NIST. Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of N-(4-bromo-2,6-dimethylphenyl)acetamide
Foreword: Charting a Course into Unexplored Territory
To our fellow researchers, scientists, and pioneers in drug development, the molecule N-(4-bromo-2,6-dimethylphenyl)acetamide presents a compelling enigma. While its synthesis and crystalline structure are documented, its biological activity and mechanism of action remain largely uncharted. This guide is crafted not as a definitive encyclopedia, but as a technical roadmap for exploration. As a Senior Application Scientist, my objective is to synthesize what is known about structurally related compounds to illuminate a path forward for investigating this specific molecule. We will proceed from a foundation of its chemical identity to construct logical, testable hypotheses regarding its potential pharmacological effects. This document is designed to be a self-validating system of inquiry, where each proposed mechanism is paired with a robust experimental framework to foster rigorous scientific discovery.
Molecular Profile and Synthesis
This compound is an aromatic amide with the chemical formula C₁₀H₁₂BrNO. Its structure is characterized by a central acetamide group linking a 4-bromo-2,6-dimethylphenyl moiety. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is a notable feature that likely influences its reactivity and biological interactions.
The synthesis of this compound can be achieved through the reaction of 4-bromo-2,6-dimethylaniline with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base to neutralize the resulting acid.
A general synthetic scheme is as follows:
Caption: General synthesis of this compound.
Hypothesized Mechanisms of Action
Based on the structural motifs of this compound, we can postulate several plausible mechanisms of action, drawing parallels from existing literature on related compounds.
Antimicrobial Activity
The presence of a brominated aromatic ring is a common feature in many antimicrobial compounds. Bromine can enhance the lipophilicity of a molecule, potentially facilitating its passage through microbial cell membranes. Furthermore, halogenated compounds can act as oxidizing agents or interfere with essential enzymatic processes within microorganisms. N-phenylacetamide derivatives have demonstrated antibacterial and antifungal properties.[1][2][3] For instance, some studies have shown that the introduction of a halogen atom to an acetamide scaffold can improve its antimicrobial efficacy.[4]
Hypothesized Mechanism: Disruption of microbial cell membrane integrity or inhibition of essential bacterial enzymes. The electrophilic nature of the brominated phenyl ring may lead to covalent modification of key enzymatic residues, such as cysteine thiols, in bacterial proteins.
Caption: Hypothesized antimicrobial mechanism of action.
Neuromodulatory Effects: Ion Channel Modulation
The 2,6-dimethylphenyl group is a key structural feature of several local anesthetics and antiarrhythmic drugs (e.g., lidocaine), which act by blocking voltage-gated sodium channels. Phenylacetamide derivatives have also been investigated as sodium channel blockers.[5] The this compound molecule shares this substituted phenyl ring, suggesting it could potentially interact with ion channels in the central or peripheral nervous system.
Hypothesized Mechanism: The compound may act as an antagonist of voltage-gated sodium or calcium channels. By binding to the channel protein, it could stabilize the inactivated state, thereby reducing neuronal excitability. This could translate to anticonvulsant, analgesic, or neuroprotective effects.[6][7]
Caption: Hypothesized neuromodulatory mechanism via ion channel modulation.
Anti-inflammatory Activity: COX Inhibition
N-aryl acetamides are a scaffold found in some non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation. The structural similarity of this compound to some COX inhibitors makes this a plausible area of investigation.[8]
Hypothesized Mechanism: Competitive or non-competitive inhibition of COX-1 and/or COX-2 enzymes. The compound may bind to the active site of the COX enzyme, preventing the binding of the natural substrate, arachidonic acid, and thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Hypothesized anti-inflammatory mechanism via COX inhibition.
Proposed Experimental Protocols for Mechanism Validation
To rigorously test the aforementioned hypotheses, a systematic and multi-faceted experimental approach is required.
Protocol for Assessing Antimicrobial Activity
Objective: To determine if this compound exhibits antimicrobial properties and to quantify its potency.
Methodology:
-
Microorganism Panel: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), should be selected.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the plates and observe for colony formation.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum.
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus | ||
| E. coli | ||
| C. albicans |
Protocol for Investigating Neuromodulatory Effects
Objective: To assess the potential of this compound to modulate neuronal ion channel activity.
Methodology:
-
Cell Line: Utilize a cell line stably expressing a specific voltage-gated ion channel (e.g., HEK-293 cells expressing human Naᵥ1.7 or Caᵥ2.2).
-
Electrophysiology (Patch-Clamp):
-
Culture the cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings to measure ion channel currents.
-
Establish a baseline recording of the channel activity in response to a voltage protocol.
-
Perfuse the cells with increasing concentrations of the test compound and record the corresponding changes in current amplitude and kinetics.
-
Calculate the IC₅₀ value for channel inhibition.
-
-
Fluorescent Ion Influx Assay:
-
Load the cells with a fluorescent indicator dye sensitive to the ion of interest (e.g., Sodium Green for Na⁺, Fluo-4 for Ca²⁺).
-
Establish a baseline fluorescence reading.
-
Depolarize the cells with a stimulating agent (e.g., veratridine for sodium channels, high potassium for calcium channels) in the presence and absence of the test compound.
-
Measure the change in fluorescence as an indicator of ion influx.
-
Data Presentation:
| Ion Channel | Patch-Clamp IC₅₀ (µM) | Fluorescent Assay IC₅₀ (µM) |
| Naᵥ1.7 | ||
| Caᵥ2.2 |
Protocol for Evaluating Anti-inflammatory Potential
Objective: To determine if this compound can inhibit COX enzymes.
Methodology:
-
Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.
-
In Vitro COX Inhibition Assay (Colorimetric or Fluorometric):
-
Utilize a commercial COX inhibitor screening assay kit.
-
The assay typically measures the peroxidase activity of COX, which is involved in the conversion of arachidonic acid to prostaglandin H₂.
-
Incubate the COX-1 and COX-2 enzymes with arachidonic acid and a colorimetric or fluorometric probe in the presence of various concentrations of the test compound.
-
Measure the absorbance or fluorescence to determine the extent of enzyme inhibition.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Data Presentation:
| Enzyme | IC₅₀ (µM) |
| COX-1 | |
| COX-2 | |
| Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
Conclusion and Future Directions
The in-depth technical guide presented here provides a structured and scientifically grounded framework for elucidating the mechanism of action of this compound. While direct evidence of its biological activity is currently lacking, the analysis of its structural components allows for the formulation of plausible and testable hypotheses. The proposed experimental protocols offer a clear path for researchers to investigate its potential antimicrobial, neuromodulatory, and anti-inflammatory properties. The results of these studies will be instrumental in determining the therapeutic potential of this molecule and will guide future research, including structure-activity relationship (SAR) studies and in vivo efficacy models. The scientific community is encouraged to build upon this foundation to unlock the potential of this compound.
References
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Bravo, et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal Name, Volume(Issue), pages.[4]
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Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o380.[9]
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Jiang, C., Shi, J., Liao, L., Zhang, L., Liu, J., Wang, Y., Lao, Y., & Zhang, J. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715.[7]
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Katke, A., Amrutkar, S., & Khairnar, S. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Note: This reference is mentioned in another article as demonstrating antibacterial and antifungal activity of acetamide derivatives, but the full citation is not available).[4]
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Khan, I., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.[6]
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MDPI. (Year). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.[2]
-
Obniska, et al. (2010). Title of the article. Journal Name, Volume(Issue), pages. (Note: This reference is cited within another article regarding anticonvulsant activity of pyrrolidine-2,5-dione derivatives, but the full citation is not available).[6]
-
Patel, et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. (Note: This reference is mentioned in another article regarding the synthesis of an acetamide from coumarin with good antimicrobial activity, but the full citation is not available).[4]
-
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473.[10]
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Research Journal of Pharmacy and Technology. (Year). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.[10]
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Taylor, C. P., et al. (Year). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry.[5]
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Zovko, M., et al. (Year). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules.[12]
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A Keystone Scaffold for Modern Drug Discovery: Technical Guide to the Research Applications of N-(4-bromo-2,6-dimethylphenyl)acetamide
Abstract
N-(4-bromo-2,6-dimethylphenyl)acetamide stands as a pivotal, yet underexplored, intermediate in the landscape of medicinal chemistry and materials science. Its strategically functionalized aromatic core, featuring a reactive bromine atom and a sterically-shielded acetamide group, presents a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the potential research applications of this compound. We will delve into its utility as a foundational building block for creating libraries of novel compounds, with a particular focus on the development of next-generation therapeutics such as Cyclooxygenase-2 (COX-2) inhibitors and P2Y14 receptor antagonists. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable, detailed experimental protocols for its derivatization through cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Strategic Value of a Functionalized Core
In the intricate chess game of drug design, the starting pieces often dictate the potential for success. This compound, with its distinct chemical features, is a powerful opening move. The 2,6-dimethyl substitution pattern provides steric hindrance that can influence the conformation of derivative molecules, a crucial factor in modulating interactions with biological targets. The acetamide moiety serves as a key hydrogen bond donor and acceptor, while the bromine atom at the 4-position is a highly versatile synthetic handle for introducing molecular diversity.
This compound's true potential lies not in its intrinsic biological activity, but in its capacity to serve as a scaffold for the creation of novel, pharmacologically active agents. Its structural similarity to the core of local anesthetics like Lidocaine, which is synthesized from the non-brominated analog 2,6-dimethylaniline, hints at the privileged nature of the N-(2,6-dimethylphenyl)acetamide framework in bioactive molecules.[1][2]
| Property | Value | Source |
| CAS Number | 119416-26-1 | [3] |
| Molecular Formula | C10H12BrNO | [3] |
| Molecular Weight | 242.12 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Primary Application | Synthetic Intermediate | [6] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a straightforward and efficient process, typically achieved through the acylation of 4-bromo-2,6-dimethylaniline with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is analogous to the well-established methods for synthesizing similar acetamides.[7][8]
The core utility of this molecule stems from the reactivity of the aryl bromide, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[9][10]
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. This is a primary method for introducing new aryl or heteroaryl groups.[11][12]
-
Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of primary and secondary amines.[9][13][14]
These transformations are not merely theoretical; they are the workhorses of medicinal chemistry, enabling the systematic exploration of a compound's structure-activity relationship (SAR).
Potential Research Applications in Drug Discovery
While direct biological data for this compound is scarce, its value as a synthetic intermediate allows us to infer a rich field of potential applications by examining the biological activities of its derivatives and structurally related compounds. The N-aryl acetamide scaffold is a recurring motif in a multitude of pharmacologically active agents.[6][7][15][16][17][18]
Development of Novel COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs.[4][19][20][21][22] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][19] The general structure of many COX-2 inhibitors features a central aromatic ring system with specific substitutions that confer selectivity.
By utilizing this compound as a starting material, researchers can synthesize libraries of compounds with potential COX-2 inhibitory activity. For example, a Suzuki coupling reaction could be employed to introduce a second aromatic ring, a common feature in diaryl heterocyclic COX-2 inhibitors like Celecoxib.
Exploration of P2Y14 Receptor Antagonists
The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and is implicated in inflammatory responses.[1][23] As such, antagonists of this receptor are being actively investigated as potential treatments for inflammatory conditions.[1][2][3] Several potent and selective P2Y14 antagonists feature an N-substituted acetamide core.[1]
The versatility of this compound makes it an excellent starting point for the synthesis of novel P2Y14 antagonists. The Buchwald-Hartwig amination, for instance, could be used to attach various amine-containing heterocyclic systems, which are common in known P2Y14 antagonists.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key synthetic transformations of this compound. These are representative procedures based on established literature for similar substrates and should be optimized for specific target molecules.
Suzuki-Miyaura Coupling: Synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-2,6-dimethylacetamide
This protocol describes the synthesis of a biaryl compound, a common structural motif in bioactive molecules.
Workflow Diagram:
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
(4-methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Through the septum, add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination: Synthesis of N-(2,6-dimethyl-4-(phenylamino)phenyl)acetamide
This protocol details the formation of a diarylamine, a key structure in many pharmaceuticals.
Workflow Diagram:
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 eq) and XPhos (0.04 eq) to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by aniline (1.2 eq) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diarylamine product.
Conclusion and Future Outlook
This compound represents a quintessential example of a versatile synthetic intermediate that holds significant potential for advancing drug discovery. While it may not be the final active pharmaceutical ingredient, its strategic design allows for the efficient and modular synthesis of compound libraries targeting a wide range of biological pathways. The robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable avenues for its derivatization.
Future research efforts should focus on the synthesis and biological evaluation of novel compound libraries derived from this scaffold. In particular, the exploration of derivatives as potential COX-2 inhibitors and P2Y14 receptor antagonists presents promising avenues for the development of new therapeutics for inflammatory diseases. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to unlock the full potential of this valuable chemical entity.
References
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- Trevethick, M. A., et al. (2007). P2Y14 receptor involvement in neutrophil activation and recruitment to the lung in response to bacterial lipopolysaccharide. British Journal of Pharmacology, 152(8), 1284-1292.
- Jacobson, K. A., et al. (2020). P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 63(21), 12345-12364.
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- Studies on Acetamide Derivatives. Part-II. Preparation, Antimicrobial and Anthelmintic Activity of N-Arylaminoacetylbenzimidazole/ sulphadiazine or sulphamethazine and N-Arylbenzimidazol-1-yl/sulphadiazin-4-yl or sulphamethazin-4-yl/ acetamides. (2022). Zenodo.
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Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
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- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Jaismy Jacob, P., et al. (2017). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides.
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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- 19. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
- 20. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-bromo-2,6-dimethylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and scientific significance of N-(4-bromo-2,6-dimethylphenyl)acetamide. This compound, while not a household name, serves as a crucial building block in the synthesis of high-value pharmaceutical agents. We will delve into the strategic rationale behind its synthesis, providing detailed, field-proven protocols for its preparation from commercially available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering not just a set of instructions, but a deeper understanding of the chemical principles and experimental nuances that underpin the successful synthesis and validation of this important chemical entity.
Introduction: The Strategic Importance of a Key Intermediate
The "discovery" of a molecule is often not a singular event but rather a recognition of its potential utility. This compound emerges not as a therapeutic agent itself, but as a pivotal intermediate in the multi-step synthesis of complex drug molecules. Its significance is intrinsically linked to its precursor, 4-bromo-2,6-dimethylaniline, a key component in the industrial production of Rilpivirine.[1] Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2]
The synthesis of this compound from 4-bromo-2,6-dimethylaniline represents a strategic chemical transformation. The acetylation of the amino group serves multiple purposes in a synthetic route. Firstly, it protects the amine from unwanted side reactions in subsequent chemical steps. Secondly, the acetamido group is a less potent activating group than the amino group in electrophilic aromatic substitution, which can be crucial for controlling regioselectivity in further functionalization of the aromatic ring.[3]
This guide will therefore present a logical and efficient two-step synthesis of this compound, starting from the readily available 2,6-dimethylaniline.
Synthetic Strategy and Core Reactions
The synthesis of this compound is most efficiently achieved through a two-step sequence:
-
Electrophilic Bromination: Introduction of a bromine atom at the para-position of 2,6-dimethylaniline.
-
N-Acetylation: Conversion of the resulting 4-bromo-2,6-dimethylaniline to the final acetamide product.
This approach is logical due to the directing effects of the substituents on the aniline ring. The amino group is a strong activating and ortho-, para-directing group. The two methyl groups at positions 2 and 6 sterically hinder the ortho positions, thus favoring electrophilic substitution at the para position (position 4).
Diagram of the Overall Synthetic Pathway
Caption: A two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline
The bromination of 2,6-dimethylaniline is a classic example of electrophilic aromatic substitution. The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the ionization of bromine, and the reaction proceeds with high regioselectivity to the para position.[4]
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice-water bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: The product, 4-bromo-2,6-dimethylaniline, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.
Diagram of the Bromination Workflow
Caption: Step-by-step workflow for the bromination reaction.
Step 2: Synthesis of this compound
The acetylation of 4-bromo-2,6-dimethylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride.[3]
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,6-dimethylaniline (1.0 eq) in water. Add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt, which is more soluble in water.
-
Acetylation: To the stirred solution, add acetic anhydride (1.1 eq). Immediately after, add a solution of sodium acetate (1.5 eq) in water. The sodium acetate acts as a base to neutralize the liberated acetic acid and the hydrochloric acid, promoting the precipitation of the product.
-
Precipitation and Isolation: The product, this compound, will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the final product as a pure crystalline solid.
Diagram of the Acetylation Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Characterization and Data
A thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key analytical data for this compound.
| Property | Data |
| CAS Number | 119416-26-1 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a sharp, defined range. |
Spectroscopic Data (Expected)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl protons of the acetyl group (CH₃-C=O) is expected around δ 2.1-2.3 ppm.
-
A singlet for the two equivalent methyl groups on the aromatic ring (Ar-CH₃) is expected around δ 2.2-2.4 ppm.
-
A singlet for the two equivalent aromatic protons (Ar-H) is expected around δ 7.3-7.5 ppm.
-
A broad singlet for the amide proton (N-H) is expected, the chemical shift of which can be variable (typically δ 7.5-9.5 ppm) and may exchange with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon (C=O) of the amide group is expected around δ 168-170 ppm.
-
The methyl carbon of the acetyl group (CH₃-C=O) is expected around δ 24-25 ppm.
-
The methyl carbons on the aromatic ring (Ar-CH₃) are expected around δ 18-20 ppm.
-
Aromatic carbons will appear in the δ 120-140 ppm region. The carbon bearing the bromine atom (C-Br) will be shifted to a higher field compared to the other aromatic carbons.
-
-
IR (Infrared) Spectroscopy:
-
A characteristic N-H stretching vibration is expected around 3250-3300 cm⁻¹.
-
A strong C=O stretching vibration (amide I band) is expected around 1660-1680 cm⁻¹.
-
An N-H bending vibration (amide II band) is expected around 1520-1550 cm⁻¹.
-
C-H stretching vibrations of the methyl and aromatic groups will be observed in the 2850-3100 cm⁻¹ region.
-
C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For this compound, these peaks would be at m/z 241 and 243.
-
Common fragmentation patterns would include the loss of the acetyl group and other characteristic fragments.
-
Conclusion
The synthesis of this compound is a straightforward yet crucial process in the broader context of pharmaceutical manufacturing. This guide has provided a detailed, scientifically grounded framework for its preparation and characterization. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently produce this valuable intermediate, contributing to the synthesis of life-saving medications. The self-validating nature of the described protocols, coupled with the predictive characterization data, ensures a high degree of confidence in the final product's identity and purity.
References
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Zhang, P., et al. (2021). The development of an effective synthetic route of rilpivirine. BMC Chemistry, 15(1), 22. [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
- CN103183643A - Rilpivirine intermediate and preparation method and application thereof. (2013).
-
Passey, S., & Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 455-460. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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"N-(4-bromo-2,6-dimethylphenyl)acetamide" literature review
An In-depth Technical Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide for Researchers and Drug Development Professionals
Abstract
This compound is a halogenated aromatic amide that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and sterically hindering ortho-methyl groups, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and safety protocols. Authored for researchers and scientists in drug development, this document synthesizes field-proven insights and detailed methodologies to facilitate its effective utilization in the laboratory.
Introduction
Substituted acetamides are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory agents and cognitive enhancers.[1][2] this compound, belonging to this class, is distinguished by its sterically hindered and electronically modulated phenyl ring. The presence of a bromine atom at the para-position provides a versatile handle for introducing further chemical diversity through modern cross-coupling techniques. The two ortho-methyl groups, however, impose significant steric constraints that dictate the molecule's reactivity, rendering it unreactive towards classical nucleophilic aromatic substitution while favoring transition-metal-catalyzed pathways.[3] This combination of features makes it an important precursor for synthesizing novel compounds, particularly in the development of targeted therapeutics and functional materials.[4]
Physicochemical and Structural Properties
This compound is typically a solid at room temperature. Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 119416-26-1 | [5][6] |
| Molecular Formula | C₁₀H₁₂BrNO | [5][7] |
| Molecular Weight | 242.12 g/mol | [5][7] |
| Appearance | Solid | |
| Melting Point | 48-51 °C | [4] |
| SMILES | CC(=O)Nc1c(C)cc(Br)cc1C | [7] |
| InChIKey | YDYWLULGRRSFLV-UHFFFAOYSA-N | [7] |
Synthesis and Mechanistic Rationale
The most direct and common synthesis of this compound involves the acylation of its corresponding aniline precursor, 4-bromo-2,6-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Design
The choice of an acetylating agent and base is critical. Acetic anhydride is often preferred for its reactivity and the fact that its byproduct, acetic acid, is easily removed. A mild base like pyridine or triethylamine is typically used to neutralize the acid generated during the reaction, driving the equilibrium towards product formation. The reaction is generally performed in an aprotic solvent to prevent hydrolysis of the anhydride. The starting material, 4-bromo-2,6-dimethylaniline, is itself prepared via the electrophilic bromination of 2,6-dimethylaniline, where the bromine is directed to the para position due to the activating and ortho, para-directing nature of the amino group and the steric hindrance at the ortho positions.[8]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Acylation of 4-Bromo-2,6-dimethylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a mild base such as pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include: a singlet for the two aromatic protons, a singlet for the six protons of the two ortho-methyl groups, a singlet for the three protons of the acetyl methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with C-Br and C-N carbons being deshielded), the methyl carbons, and the carbonyl carbon of the amide group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include: a sharp peak around 3300 cm⁻¹ for the N-H stretch, a strong absorption around 1660 cm⁻¹ for the C=O stretch (Amide I band), and a band around 1530 cm⁻¹ for the N-H bend (Amide II band).[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and, critically, an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.
Chemical Reactivity and Applications
The synthetic utility of this compound stems primarily from the reactivity of its C-Br bond.
Rationale for Reactivity
The steric hindrance provided by the two ortho-methyl groups significantly inhibits traditional nucleophilic aromatic substitution (SₙAr) reactions at the C-Br bond.[3] This steric shielding makes backside attack by a nucleophile extremely difficult. Consequently, functionalization of the C-Br bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms (oxidative addition/reductive elimination cycles) that can overcome this steric barrier.
Key Reactions and Applications
-
Suzuki Coupling: The C-Br bond can be coupled with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst to form new C-C bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position.[3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a wide range of amines. This is a powerful method for synthesizing more complex aniline derivatives from the acetamide precursor.[3]
-
Potential in Drug Discovery: As a versatile intermediate, this compound is a valuable starting point for creating libraries of novel molecules. Related acetamide structures have been investigated for a range of biological activities, suggesting that derivatives of this compound could be explored as potential COX-II inhibitors, endothelin receptor antagonists, or other therapeutic agents.[2][10][11]
Diagram of Reactive Sites
Sources
- 1. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archivepp.com [archivepp.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2,6-dimethylaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 119416-26-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. CAS 119416-26-1 | 4748-9-17 | MDL MFCD02637614 | this compound | SynQuest Laboratories [synquestlabs.com]
- 7. This compound [stenutz.eu]
- 8. prepchem.com [prepchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guided Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide
Abstract
This document provides a comprehensive protocol for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide, a key chemical intermediate, starting from 2,6-dimethylaniline. The described methodology is a robust two-step process involving an initial N-acetylation followed by a regioselective electrophilic bromination. This guide is designed for researchers in organic synthesis and drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety procedures, and methods for product characterization. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Rationale
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials.[1][2] Its structure, featuring a brominated aromatic ring with a protected amine and flanking methyl groups, offers multiple sites for further chemical modification through cross-coupling reactions or transformations of the amide group.[1]
The synthesis from 2,6-dimethylaniline proceeds via two fundamental and well-established organic reactions:
-
N-Acetylation: The synthesis begins with the acetylation of the primary amine of 2,6-dimethylaniline. This step is crucial for two primary reasons. First, it converts the highly activating amino group (-NH₂) into a moderately activating acetamido group (-NHCOCH₃). Direct bromination of aniline derivatives can be difficult to control, often leading to over-bromination and the formation of undesired by-products.[3] The acetyl group tempers the reactivity of the aromatic ring, allowing for a more selective reaction. Second, the acetyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom during the subsequent electrophilic substitution.
-
Regioselective Bromination: The acetamido group is an ortho, para-director. In the intermediate, N-(2,6-dimethylphenyl)acetamide, the two methyl groups at positions 2 and 6 sterically hinder the ortho positions (3 and 5). Consequently, the incoming electrophile, the bromine cation (Br⁺), is selectively directed to the sterically accessible and electronically enriched para position (position 4).[4] This high degree of regioselectivity is a key advantage of this synthetic route.
This application note details a reliable method that leverages these principles to achieve a high-yield, high-purity synthesis of the target compound.
Synthesis Workflow and Mechanism
The overall synthetic pathway is illustrated below. The process is designed to be straightforward and scalable for typical laboratory settings.
Sources
Application Note: A Robust Protocol for the Acylation of N-(4-bromo-2,6-dimethylphenyl)acetamide
Introduction
The targeted modification of aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science. N-(4-bromo-2,6-dimethylphenyl)acetamide is a versatile building block, and its functionalization through acylation opens avenues to a diverse array of novel chemical entities. This application note provides a detailed, field-proven protocol for the Friedel-Crafts acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a step-by-step guide to ensure reproducible and high-yielding results. This document is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic repertoire.
Mechanistic Insights: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] The reaction typically employs an acyl halide or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
The mechanism proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl halide, creating a highly reactive acylium ion (R-C≡O⁺). This species is a potent electrophile.[3][4]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[2]
A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, thus preventing over-acylation.[5]
Experimental Protocol: Acylation of this compound
This protocol outlines the acylation of this compound with acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Acros Organics |
| Acetyl Chloride (CH₃COCl) | ≥99% | Alfa Aesar |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv | EMD Millipore |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Fisher Chemical |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | VWR Chemicals |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | J.T. Baker |
| Diethyl Ether | ACS Reagent | Macron Fine |
| Hexanes | ACS Reagent | Avantor |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material completely.
-
Addition of Lewis Acid: Cool the flask to 0 °C using an ice bath. Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C. The acetamido group on the substrate will complex with the Lewis acid.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.2 eq) dropwise to the reaction mixture over 15 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired acylated product.
Workflow Diagram
Sources
Application Note: A Comprehensive Guide to the Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, reliable protocol for the laboratory-scale synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide is designed for researchers in organic chemistry and drug development, offering a step-by-step procedure grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, safety considerations, and robust methods for purification and characterization to ensure the synthesis of a high-purity final product.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in medicinal chemistry. Its structural motif is present in several active pharmaceutical ingredients (APIs). The synthesis described herein involves the acylation of 4-bromo-2,6-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride or acetyl chloride.
The choice of acetic anhydride is often preferred in a laboratory setting due to its lower cost and safer handling profile compared to the more reactive and corrosive acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct, or in a solvent that can also act as a base, such as pyridine. However, for this protocol, we will utilize a straightforward approach with acetic anhydride in glacial acetic acid, which serves as both a solvent and a catalyst.
Materials and Reagents
Ensure all reagents are of analytical grade or higher and are used as received from the supplier unless otherwise noted.
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Grade |
| 4-bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | 10.0 g | Sigma-Aldrich, 98% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 15 mL | Fisher Scientific, ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | VWR, ACS Grade |
| Deionized Water | H₂O | 18.02 | 500 mL | In-house |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | Decon Labs, 95% |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | J.T. Baker, ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | EMD Millipore, ACS Grade |
| Standard Glassware | - | - | - | - |
| Magnetic Stirrer with Hotplate | - | - | - | - |
| Buchner Funnel and Flask | - | - | - | - |
| Thin Layer Chromatography (TLC) Plates | - | - | - | Silica gel 60 F₂₅₄ |
| Rotary Evaporator | - | - | - | - |
Experimental Workflow Diagram
The overall process from starting materials to the final, purified product is outlined below.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns.
Step 1: Reaction Setup
-
Place a 250 mL round-bottom flask equipped with a magnetic stir bar on a magnetic stirrer/hotplate.
-
To the flask, add 4-bromo-2,6-dimethylaniline (10.0 g, 49.98 mmol).
-
Add 50 mL of glacial acetic acid to the flask. Stir the mixture until the aniline derivative is fully dissolved. A gentle warming to 30-35°C may be required to aid dissolution.
Rationale: Glacial acetic acid serves as a polar protic solvent that readily dissolves the starting aniline. Its acidic nature also protonates the carbonyl oxygen of acetic anhydride, further activating it towards nucleophilic attack.
Step 2: Acylation
-
While stirring, slowly add acetic anhydride (15 mL, 158.8 mmol) to the solution in a dropwise manner using a dropping funnel or a pipette over 5-10 minutes.
-
An exotherm may be observed. Control the rate of addition to maintain the temperature below 60°C.
-
Once the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 1-2 hours.
Rationale: Acetic anhydride is the acylating agent. A slight excess is used to ensure the complete conversion of the starting aniline. The controlled addition and temperature management prevent runaway reactions and the formation of side products. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Spot a sample of the starting material and the reaction mixture on a TLC plate.
-
The reaction is considered complete when the spot corresponding to the starting aniline is no longer visible.
Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material and the formation of the product. The product, being more polar than the starting aniline, will have a lower Rf value.
Step 4: Product Isolation and Work-up
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously.
-
A white precipitate of the crude product will form immediately.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove residual acetic acid.
-
Press the solid as dry as possible on the filter.
Rationale: The product is insoluble in water, while the acetic acid solvent and excess acetic anhydride (which hydrolyzes to acetic acid) are soluble. Pouring the reaction mixture into water causes the product to precipitate out, allowing for its separation from the soluble components. Washing with water removes impurities.
Step 5: Purification
-
Transfer the crude solid to a suitable Erlenmeyer flask.
-
Perform recrystallization using a minimal amount of hot 95% ethanol. Add the hot ethanol portion-wise until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 50°C to a constant weight.
Rationale: Recrystallization is a powerful purification technique for solid compounds. The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures. This differential solubility allows for the separation of the desired product from impurities that remain in the solution (the mother liquor) upon cooling.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 85-95% |
| Melting Point | 214-217 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (s, 2H, Ar-H), 7.15 (br s, 1H, NH), 2.20 (s, 3H, COCH₃), 2.15 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.5, 137.0, 135.5, 129.0, 118.5, 23.5, 18.0 |
| IR (ATR) | ν (cm⁻¹): 3260 (N-H stretch), 1660 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of this compound. By following the detailed steps and understanding the rationale behind each, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.
References
-
Title: Synthesis of Lidocaine Analogues as Potential Anticonvulsant Agents Source: Molecules, 2012. This article describes the synthesis of related acetamide compounds, providing a basis for the acylation reaction. URL: [Link]
-
Title: Organic Chemistry, 9th Edition Source: by Paula Yurkanis Bruice. This textbook provides a thorough background on the principles of nucleophilic acyl substitution. URL: [Link]
-
Title: Purification of Laboratory Chemicals, 8th Edition Source: by W. L. F. Armarego and C. L. L. Chai. A standard reference for laboratory purification techniques, including recrystallization. URL: [Link]
The Versatile Virtuoso: N-(4-bromo-2,6-dimethylphenyl)acetamide as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, N-(4-bromo-2,6-dimethylphenyl)acetamide emerges as a particularly valuable scaffold. Its unique combination of a reactive aryl bromide handle, sterically shielded by two ortho-methyl groups, and an acetamido moiety provides a versatile platform for a myriad of chemical transformations. This guide delves into the practical applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Core Attributes and Synthetic Potential
This compound possesses a confluence of structural features that render it a powerful tool in the synthetic chemist's arsenal. The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of precision and control. The flanking methyl groups, while providing steric hindrance that can influence reaction kinetics and selectivity, also modulate the electronic properties of the aromatic ring. The acetamido group can act as a directing group and a site for further functionalization.
This unique combination of features makes this compound a key intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. Of particular note is its utility in the construction of kinase inhibitors, where the substituted aniline core is a common pharmacophore.[1][2]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and broad substrate scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[3][4] The reaction of this compound with an arylboronic acid provides a direct route to N-(2,6-dimethyl-[1,1'-biphenyl]-4-yl)acetamide derivatives.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2,6-dimethyl-[1,1'-biphenyl]-4-yl)acetamide derivative.
| Parameter | Value |
| Reactant Ratio | 1 : 1.2 (Aryl Bromide : Boronic Acid) |
| Catalyst Loading | 3 mol% |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent System | Toluene/Water (5:1) |
| Temperature | 90 °C |
| Typical Yield | 75-95% (Substrate dependent) |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[5][6][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to complex aniline derivatives.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in a reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the reaction vessel, followed by additional anhydrous toluene (3 mL).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired N-aryl product.
| Parameter | Value |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Catalyst Loading | 2 mol% Pd / 4 mol% Ligand |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Typical Yield | 70-90% (Substrate dependent) |
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The synthetic utility of this compound extends to other important cross-coupling reactions. The Sonogashira coupling allows for the introduction of alkyne functionalities by reacting with terminal alkynes, a transformation valuable in materials science and medicinal chemistry.[8][9][10] The Heck reaction provides a means to form carbon-carbon bonds with alkenes, leading to the synthesis of substituted styrenes and other vinylated compounds.[11][12] The general principles of palladium catalysis apply to these reactions as well, with variations in the specific catalyst, ligand, base, and solvent systems.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent structural features provide a robust and versatile platform for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this valuable building block in their pursuit of novel and impactful molecules. As the demand for increasingly complex and functionally diverse compounds continues to grow, the importance of well-characterized and versatile intermediates like this compound will only intensify.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Cheminform. (2010).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127456.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2011). European Journal of Medicinal Chemistry, 46(9), 4587-4598.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2019). Molecules, 24(18), 3291.
- Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(23), 17019-17075.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2023). RSC Medicinal Chemistry, 14(9), 1626-1651.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules, 19(7), 9528-9543.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). The Journal of Organic Chemistry, 86(17), 11849-11858.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4945.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkivoc, 2009(13), 324-341.
- Improved synthesis of N-(2,6-dimethylphenylcarbamoylmethyl) iminodiacetic acid and analogs. (1978). Journal of Pharmaceutical Sciences, 67(10), 1434-1436.
- N-(4-Bromophenyl)acetamide: a new polymorph. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461.
- Synthesis of bromo substituted-4-biphenyl acetamide derivatives. (2013). International Journal of Chemical Studies, 1(3), 113-116.
-
2-[(4-oxo-3-propyl-3,4-dihydro[5]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide. (n.d.). AK Scientific.
- N-(2-Bromo-4,6-dimethylphenyl)acetamide. (n.d.). BLDpharm.
- This compound. (n.d.). Chem-Impex.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). NROChemistry.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026.
- Mizoroki-Heck Reaction. (n.d.). SynArchive.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2019). Journal of Chemistry, 2019, 1-7.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). Organic Letters, 20(15), 4560-4563.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules, 15(4), 2585-2595.
- Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2016). The University of Liverpool Repository.
- Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. (2002). The Journal of Organic Chemistry, 67(18), 6236-6239.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2020). RSC Advances, 10(52), 31441-31464.
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- 1. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 10. mdpi.com [mdpi.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of N-(4-bromo-2,6-dimethylphenyl)acetamide in Modern Medicinal Chemistry: Applications and Protocols
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of contemporary drug discovery and medicinal chemistry, the strategic importance of versatile chemical building blocks cannot be overstated. N-(4-bromo-2,6-dimethylphenyl)acetamide, a halogenated aromatic amide, has emerged as a pivotal intermediate in the synthesis of complex molecular architectures. Its utility lies in the carefully orchestrated interplay of its structural features: a nucleophilic secondary amide, a sterically hindered aromatic ring, and a reactive bromine substituent. This unique combination allows for selective chemical modifications, making it a valuable scaffold for the construction of novel therapeutic agents.
The acetamide moiety provides a handle for further functionalization or can act as a key pharmacophoric element, while the dimethyl-substituted phenyl ring offers a rigid and defined spatial orientation. Crucially, the bromine atom at the para-position serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical functionalities and the construction of complex biaryl and amino-aromatic systems. This application note provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, complete with detailed experimental protocols to empower researchers in their drug development endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,6-dimethyl-4-bromoacetanilide, 2',6'-dimethyl-4'-bromoacetanilide |
| CAS Number | 119416-26-1[1] |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.12 g/mol [2] |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Insoluble in water. |
| Analytical Technique | Expected Observations |
| ¹H NMR | - A singlet for the acetyl methyl protons (CH₃) around δ 2.0-2.2 ppm.- Two singlets for the two aromatic methyl protons around δ 2.1-2.3 ppm.- A singlet for the two equivalent aromatic protons (CH) around δ 7.2-7.4 ppm.- A broad singlet for the amide proton (NH) around δ 7.5-8.5 ppm. |
| ¹³C NMR | - A signal for the acetyl methyl carbon around δ 24-26 ppm.- A signal for the aromatic methyl carbons around δ 18-20 ppm.- Signals for the aromatic carbons, including the carbon bearing the bromine atom (C-Br) around δ 115-120 ppm.- A signal for the carbonyl carbon (C=O) around δ 168-170 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak [M]⁺ and/or [M+H]⁺ with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| Infrared (IR) Spectroscopy | - A characteristic N-H stretching vibration around 3250-3300 cm⁻¹.- A strong C=O stretching vibration (Amide I band) around 1660-1680 cm⁻¹.- An N-H bending vibration (Amide II band) around 1530-1550 cm⁻¹. |
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is most commonly achieved through the N-acylation of its corresponding aniline precursor, 4-bromo-2,6-dimethylaniline. This reaction is a robust and high-yielding transformation that can be readily performed in a standard laboratory setting.
Reaction Scheme
Caption: General scheme for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-bromo-2,6-dimethylaniline
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (if using acetyl chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M. Add a magnetic stir bar to the flask.
-
Base Addition: To the stirred solution, add a suitable base such as pyridine (1.5 eq) or triethylamine (1.5 eq).
-
Acylation:
-
Using Acetic Anhydride: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Using Acetyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes. A precipitate of the amine hydrochloride salt may form.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-3 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom is key to its role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds.[3] this compound can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to generate a library of N-(2,6-dimethyl-[1,1'-biphenyl]-4-yl)acetamide derivatives. These biaryl structures are prevalent in many classes of bioactive molecules.
Sources
Application Notes and Protocols: The Strategic Use of N-(4-bromo-2,6-dimethylphenyl)acetamide in Modern Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1][2] A recurring and highly valuable structural motif in many potent and selective kinase inhibitors is the 2,6-dimethylphenyl group.[3][4] This moiety often serves to sterically guide the inhibitor into the ATP-binding pocket, enhance potency, and improve selectivity by minimizing off-target interactions. This document provides a detailed guide for researchers and drug development professionals on the application of N-(4-bromo-2,6-dimethylphenyl)acetamide, a versatile and strategic building block for accessing kinase inhibitor scaffolds featuring this key structural feature. We present not just the protocols, but the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational methods.
The Strategic Importance of the 2,6-Dimethylphenyl Scaffold
The 2,6-dimethyl substitution pattern on a phenyl ring attached to a core heterocycle is not a trivial decoration. The two methyl groups, positioned ortho to the point of attachment, create significant steric hindrance.[4] This steric profile is crucial for several reasons in kinase inhibitor design:
-
Conformational Restriction: The methyl groups restrict the rotation around the single bond connecting the phenyl ring to the main scaffold. This locks the molecule into a more defined, lower-energy conformation, which can lead to a more favorable entropic contribution to binding affinity.
-
Enhanced Selectivity: The ATP-binding sites of the ~500 human kinases share a high degree of structural conservation.[5] The steric bulk of the 2,6-dimethylphenyl group can prevent the inhibitor from binding to kinases with smaller or differently shaped pockets, thereby increasing selectivity for the desired target.[6]
-
Improved Potency: By establishing specific hydrophobic and van der Waals interactions within the kinase active site, and by orienting other key pharmacophoric elements correctly, this moiety can significantly enhance inhibitory potency.[7]
The diagram below illustrates the conceptual role of this scaffold in promoting a selective fit within a kinase's ATP binding pocket.
Caption: Role of the 2,6-dimethylphenyl group in kinase binding.
This compound is an ideal precursor for introducing this valuable moiety. The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the acetamide-protected aniline provides a stable and readily available starting point.[8]
Core Synthetic Strategies & Protocols
The C-Br bond in this compound is the key to its utility, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern pharmaceutical synthesis due to their reliability, mild conditions, and broad functional group tolerance.[9][10]
The following workflow outlines the primary synthetic routes accessible from this key intermediate.
Caption: Key synthetic pathways using the target building block.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is arguably the most powerful method for constructing aryl-amine bonds.[11][12] It enables the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[13][14] This reaction is fundamental for synthesizing inhibitors where the 2,6-dimethylphenyl group is linked to a nitrogen atom within the core scaffold.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are common choices. Pd(OAc)₂ is reduced in situ to the active Pd(0) catalyst.[11]
-
Phosphine Ligand: This is the most critical parameter for success. The steric hindrance from the two methyl groups on the aryl bromide requires the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[14] Ligands like XPhos, SPhos, or RuPhos are often excellent choices for these challenging couplings.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for sensitive substrates.[11][15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the base and catalyst deactivation.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine coupling partner (1.1-1.5 eq) and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench by adding water or saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-N coupled product.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1.5 mol%) | Air-stable Pd(0) source. Pd(OAc)₂ is also effective. |
| Ligand | XPhos (3 mol%) | Bulky, electron-rich ligand overcomes steric hindrance.[15] Try SPhos or RuPhos if yields are low. |
| Base | NaOtBu (1.5 eq) | Strong, effective base. For base-sensitive substrates, K₃PO₄ or Cs₂CO₃ may be used but often require higher temperatures.[11] |
| Solvent | Anhydrous Toluene | Good balance of boiling point and solvating properties. Dioxane is also a common choice. |
| Temperature | 100 °C | Dependent on substrate reactivity. May require optimization between 80-110 °C. |
| Typical Yield | 65-95% | Highly dependent on the amine coupling partner. |
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound (boronic acid or boronic ester).[16] This is the premier method for creating bi-aryl or aryl-heteroaryl structures, which are ubiquitous in kinase inhibitors.[17][18][19]
Causality Behind Component Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst.[18] Alternatively, using Pd(OAc)₂ with an external phosphine ligand (like SPhos or XPhos for hindered substrates) can offer greater flexibility and activity.[19]
-
Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[16] The base activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.
-
Solvent System: A two-phase system is typically used, consisting of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water to dissolve the inorganic base.[18]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by an aqueous solution of the base (e.g., 2M K₂CO₃). The typical solvent ratio is 4:1 to 5:1 organic:aqueous.
-
Inert Atmosphere: Fit the flask with a reflux condenser, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired bi-aryl product.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Pd Catalyst | Pd(PPh₃)₄ (3 mol%) | A reliable "workhorse" catalyst for many Suzuki reactions.[18] For difficult couplings, a more active system like Pd(OAc)₂/SPhos may be required. |
| Boronic Acid | 1.2 equivalents | A slight excess ensures complete consumption of the starting bromide. |
| Base | K₂CO₃ (2.0 eq) | A mild, inexpensive, and effective base.[18] K₃PO₄ can sometimes be more effective for less reactive boronic acids.[16] |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Common and effective system. Toluene or DME can be substituted for dioxane. |
| Temperature | 90 °C | Sufficient for most couplings. May be increased to reflux if the reaction is sluggish. |
| Typical Yield | 70-98% | Generally a high-yielding reaction with broad substrate scope. |
Safety and Handling
Researchers must exercise appropriate caution when handling the chemicals described in these protocols.
-
This compound: May cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of dust or skin contact. After the reaction, proper waste disposal procedures must be followed to manage heavy metal waste.[22]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.[13]
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[23][24]
Conclusion
This compound is a high-value building block for constructing kinase inhibitors that leverage the advantageous properties of the 2,6-dimethylphenyl scaffold. Its utility lies in the strategic placement of a bromine atom, which serves as a reliable handle for robust and versatile palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling protocols detailed herein provide researchers with powerful and adaptable methods for C-N and C-C bond formation, respectively. By understanding the chemical principles behind these transformations, drug discovery professionals can efficiently synthesize novel and diverse libraries of potential kinase inhibitors, accelerating the development of next-generation targeted therapies.
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Fun, H. K., et al. (n.d.). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 12, 2026, from [Link]
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Stenutz. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved January 12, 2026, from [Link]
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PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved January 12, 2026, from [Link]
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PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Retrieved January 12, 2026, from [Link]
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PubMed. (n.d.). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved January 12, 2026, from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved January 12, 2026, from [Link]
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MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors. Retrieved January 12, 2026, from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Retrieved January 12, 2026, from [Link]
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PubMed Central. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of N-(4-bromo-2,6-dimethylphenyl)acetamide with Arylboronic Acids
Introduction: Synthesizing Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Awarded the Nobel Prize in Chemistry in 2010, this palladium-catalyzed process is indispensable in academic and industrial research, particularly in the pharmaceutical sector for constructing complex molecular architectures.[4][5]
This guide focuses on a particularly challenging yet valuable application: the coupling of N-(4-bromo-2,6-dimethylphenyl)acetamide with various arylboronic acids. The substrate presents a significant steric challenge due to the two methyl groups positioned ortho to the amide functionality. Successfully coupling this hindered aryl bromide opens pathways to novel biaryl N-aryl acetamides, a scaffold present in numerous biologically active compounds and advanced materials.[6][7][8]
Our objective is to provide researchers, scientists, and drug development professionals with a detailed mechanistic understanding, robust experimental protocols, and practical troubleshooting advice to navigate the complexities of this sterically demanding transformation.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a delicate interplay between the palladium catalyst, base, and substrates, progressing through a well-established catalytic cycle.[1][2][9] Understanding each step is paramount for troubleshooting and optimizing reactions involving challenging substrates.
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-limiting step, particularly with electron-rich or sterically encumbered aryl halides.[1][4] The selection of a bulky, electron-donating ligand is crucial here to promote the reactivity of the palladium center.[10]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium(II) center.[2][10] This process does not occur readily with neutral boronic acids. A base is required to activate the organoboron reagent, converting it into a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then efficiently transfers its organic moiety to the palladium complex.[11][12][13]
-
Reductive Elimination: In the final step, the newly formed biaryl product is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4][10] This step is often accelerated by bulky ligands that create steric pressure around the metal center.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: General Procedure for Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and temperature may be required for specific arylboronic acids.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which can lead to side reactions like boronic acid homocoupling.[1]
-
Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) followed by the degassed water via syringe. A common solvent ratio is 10:1 organic solvent to water.
-
Heating: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80–110 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 12–24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Performance Data for Selected Arylboronic Acids
The following table summarizes expected outcomes for the coupling of this compound with representative arylboronic acids, based on established principles for sterically hindered couplings.[16][17][18] Conditions are illustrative and serve as a starting point for optimization.
| Arylboronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Expected Yield |
| Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4.5) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 85-95% |
| 4-Methoxyphenylboronic acid | [XPhos Pd G3] (2) | K₃PO₄ (3) | Dioxane/H₂O (10:1) | 100 | 16 | 80-90% |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 24 | 70-80% |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (3) | DMF/H₂O (10:1) | 110 | 20 | 65-75% |
| 2-Methylphenylboronic acid | [tBuXPhos Pd G3] (3) | t-BuOK (3) | Toluene | 110 | 24 | 50-65% |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise, especially with hindered substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) species is sensitive to oxygen. A Pd(II) precatalyst may not have been fully reduced.[19] | 1. Ensure meticulous degassing of solvents and reaction vessel. Use a modern, air-stable precatalyst (e.g., Buchwald G3/G4 palladacycles) which cleanly generates the active Pd(0) species.[19] |
| 2. Poor Boronic Acid Quality: Boronic acids can decompose via protodeboronation or trimerize to form unreactive boroxines.[19] | 2. Check the purity of the boronic acid by NMR. Use fresh reagent or consider switching to a more stable boronic ester derivative, such as a pinacol (BPin) or MIDA ester.[19] | |
| 3. Insufficiently Reactive Conditions: The steric hindrance of the substrate may require a more active catalyst system. | 3. Screen a panel of bulky, electron-rich ligands (e.g., Buchwald ligands, cataCXium A).[18] Employ a stronger base like Cs₂CO₃ or an alkoxide if functional groups permit. Increase the reaction temperature. | |
| Significant Side Products | 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1] | 1. Improve inert atmosphere techniques. Ensure all solvents are thoroughly degassed prior to use. |
| 2. Protodeboronation: The C-B bond of the boronic acid is cleaved by water/protons, returning the corresponding arene. | 2. Minimize water content if possible, or switch to a more hydrolytically stable boronic ester.[19] | |
| 3. Hydrodehalogenation: The starting aryl bromide is reduced to the corresponding arene. | 3. This can be a complex side reaction pathway. Optimizing the ligand-to-metal ratio or changing the base can sometimes suppress this outcome. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Organic Chemistry Portal. Mechanism of the Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
National Institutes of Health (NIH). (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. [Link]
-
ResearchGate. (2024). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
Wikipedia. (2024). Cross-coupling reaction. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
National Institutes of Health (NIH). (2022). N-Aryl mercaptoacetamides as potential multi-target inhibitors... [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
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Stenutz. This compound. [Link]
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Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]
-
ResearchGate. (2023). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
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National Institutes of Health (NIH). (2023). New Acetamide-Sulfonamide-Containing Scaffolds... [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). (2024). Exploring the Potential of New Benzamide-Acetamide Pharmacophore... [Link]
-
National Institutes of Health (NIH). (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
National Institutes of Health (NIH). (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]
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ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction... [Link]
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MalariaWorld. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. [Link]
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Application Note: A Robust and Scalable Laboratory Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide
Abstract
This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. The described method involves the direct N-acetylation of the commercially available precursor, 4-bromo-2,6-dimethylaniline, using acetic anhydride. This guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical validation techniques. The process is designed for high yield and purity, ensuring the final compound is suitable for subsequent use as a key building block in pharmaceutical and materials science research.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate. Its structure, featuring a sterically hindered aniline derivative with a reactive bromine handle, makes it a versatile precursor for constructing more complex molecules through cross-coupling reactions.[1] The parent aniline, 4-bromo-2,6-dimethylaniline, is itself a critical intermediate in the synthesis of pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine, used in HIV-1 therapy.[2]
The conversion of the primary amino group of 4-bromo-2,6-dimethylaniline to an acetamide serves two primary purposes in synthetic chemistry:
-
Modulation of Reactivity: The acetyl group is a moderately deactivating group, which can temper the high reactivity of the aniline ring in subsequent electrophilic substitution reactions, allowing for greater control.
-
Protecting Group Strategy: The amide bond is robust and can protect the nucleophilic nitrogen from unwanted side reactions under various conditions, yet it can be hydrolyzed back to the amine if needed.
This protocol focuses on the direct N-acetylation, a fundamental and highly efficient transformation based on the principles of nucleophilic acyl substitution.
Reaction Mechanism and Reagent Rationale
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-2,6-dimethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling an acetate ion as a leaving group and forming the stable amide bond.
Choice of Reagents:
-
Starting Material: 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8) is a readily available solid, simplifying handling and measurement.
-
Acylating Agent: Acetic anhydride is selected over acetyl chloride for several practical reasons. It is less volatile, less sensitive to atmospheric moisture, and its byproduct, acetic acid, is less corrosive and easier to handle than the hydrogen chloride gas generated from acetyl chloride.
-
Solvent: Glacial acetic acid serves as an excellent solvent for the starting aniline and is compatible with the reaction conditions. Its presence can also help to protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity.
Detailed Experimental Protocol
Materials and Equipment
Materials:
-
4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8), ≥98% purity[2]
-
Acetic Anhydride (CAS: 108-24-7), ≥99% purity
-
Glacial Acetic Acid (CAS: 64-19-7), ACS grade
-
Deionized Water
-
Ethanol, 95% or absolute
-
Standard TLC plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Dropping funnel (optional, for larger scale)
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Analytical balance
Reagent Calculation Table
| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08[2] | 5.00 | 25.0 | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 3.83 (3.5 mL) | 37.5 | 1.5 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~25 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 5.00 g (25.0 mmol) of 4-bromo-2,6-dimethylaniline into a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 25 mL of glacial acetic acid and stir at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirring solution, add 3.5 mL (37.5 mmol) of acetic anhydride dropwise over 5-10 minutes. An exotherm may be observed. If the temperature rises significantly, the flask can be cooled with a water bath.
-
Reaction: Attach a condenser to the flask and heat the mixture to 60-70 °C using a heating mantle or oil bath. Maintain this temperature with stirring for 1-2 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted against the starting material. The reaction is complete upon the disappearance of the 4-bromo-2,6-dimethylaniline spot.
-
Product Precipitation (Work-up): After completion, allow the reaction mixture to cool to room temperature. In a separate beaker, prepare 200 mL of ice-cold deionized water. Pour the reaction mixture slowly into the cold water while stirring vigorously. A white precipitate of the product will form immediately.
-
Isolation: Allow the suspension to stir in the cold for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of 50 mL deionized water to remove residual acetic acid.
-
Drying: Press the solid dry on the funnel, then transfer it to a watch glass and dry in a vacuum oven at 50-60 °C to a constant weight. The crude yield is typically >90%.
-
Purification (Recrystallization): For obtaining high-purity material, dissolve the crude product in a minimal amount of hot ethanol (~30-40 mL) in an Erlenmeyer flask. Once dissolved, slowly add hot deionized water dropwise until the solution just begins to turn cloudy. Re-heat to obtain a clear solution, then remove from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry to a constant weight.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Appearance: White to off-white crystalline solid.
-
Yield (Purified): Typically 80-90%.
-
Melting Point: The melting point of the starting material is 48-51 °C.[2] The product's melting point is expected to be significantly higher due to increased molecular weight and stronger intermolecular hydrogen bonding.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the acetamide methyl protons (~2.2 ppm), a singlet for the two aromatic methyl groups (~2.3 ppm), a broad singlet for the N-H proton (~7.2 ppm), and a singlet for the two aromatic protons (~7.3 ppm).
-
FTIR (ATR): Key characteristic peaks should be observed for N-H stretching (~3250-3300 cm⁻¹), C=O amide I band (~1660-1680 cm⁻¹), and C-H aromatic/aliphatic stretching (~2900-3100 cm⁻¹).[3]
-
Mass Spectrometry (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₁₀H₁₂BrNO, the expected m/z would be ~241 and ~243.[4]
Workflow Visualization
The following diagram outlines the complete workflow from preparation to final analysis.
Caption: Workflow for the synthesis of this compound.
Safety and Hazard Management
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
4-Bromo-2,6-dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause skin and respiratory irritation and is a suspected carcinogen. Avoid creating dust.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts violently with water.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Waste Disposal: All organic waste should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Conclusion
The protocol detailed herein describes an efficient, reliable, and scalable method for the synthesis of this compound. By employing a straightforward N-acetylation reaction, this procedure provides high yields of a pure product suitable for advanced applications in research and development. The inclusion of mechanistic rationale, detailed characterization checkpoints, and rigorous safety protocols ensures that this guide is a valuable resource for chemical practitioners.
References
-
Fun, H.-K., et al. (2012). "2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, E68(Pt 2), o398. Available at: [Link]
- Thermo Fisher Scientific. "Safety Data Sheet: 2'-Bromo-4'-methylacetanilide." Accessed January 12, 2026.
-
Organic Syntheses. "Acetamide, N-bromo-." Organic Syntheses Procedure. Accessed January 12, 2026. Available at: [Link]
-
SIELC Technologies. (2018). "Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)-." Accessed January 12, 2026. Available at: [Link]
- Thermo Fisher Scientific. "Safety Data Sheet: 4'-Bromoacetanilide." Accessed January 12, 2026.
- Thermo Fisher Scientific. "Safety Data Sheet: Acetamide, N-(2-bromo-4-methylphenyl)-." Accessed January 12, 2026.
-
Stenutz. "this compound." NIST Mass Spec Data. Accessed January 12, 2026. Available at: [Link]
-
PrepChem.com. "Synthesis of 2,6-dimethylaniline." Accessed January 12, 2026. Available at: [Link]
-
Pharmaffiliates. "4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis." Accessed January 12, 2026. Available at: [Link]
-
Chemsrc. "4-BROMO-2,6-DIMETHYL-N-ACETYLANILINE." Accessed January 12, 2026. Available at: [Link]
-
NIST. "Acetamide, N-(4-bromophenyl)-." NIST Chemistry WebBook. Accessed January 12, 2026. Available at: [Link]
-
PrepChem.com. "Preparation of 4-bromo-N,N-dimethylaniline." Accessed January 12, 2026. Available at: [Link]
- Patil, S. (2022).
- Yan, D., et al. (2018). "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
-
MDPI. (2024). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives..." Molecules. Accessed January 12, 2026. Available at: [Link]
-
PubChem. "N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide." National Center for Biotechnology Information. Accessed January 12, 2026. Available at: [Link]
-
BYJU'S. "NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids." Accessed January 12, 2026. Available at: [Link]
-
ResearchGate. (2024). "Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline." Accessed January 12, 2026. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of N-(4-bromo-2,6-dimethylphenyl)acetamide
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of N-(4-bromo-2,6-dimethylphenyl)acetamide, a key intermediate in pharmaceutical and agrochemical research. Addressing the critical need for high-purity compounds in drug development and scientific research, this document outlines two primary purification methodologies: recrystallization and flash column chromatography. Each protocol is presented with a deep dive into the underlying chemical principles, ensuring that researchers can not only replicate the methods but also adapt them to their specific needs. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, thereby ensuring the reliability and reproducibility of their research outcomes.
Introduction: The Imperative for Purity
This compound (MW: 242.12 g/mol , Formula: C₁₀H₁₂BrNO) is a substituted aromatic amide whose utility as a synthetic building block is directly proportional to its purity.[1] Impurities, often remnants of the synthetic process such as unreacted starting materials or byproducts, can lead to ambiguous biological data, hinder the progress of drug discovery pipelines, and compromise the integrity of mechanistic studies.
The synthesis of this compound typically involves the acetylation of 4-bromo-2,6-dimethylaniline.[2] This reaction, while generally efficient, can result in a crude product containing residual starting aniline and potentially other side-products. Therefore, robust purification strategies are essential to isolate the target compound in a highly pure form. This document provides two validated methods for achieving this, tailored to different scales and purity requirements.
Physicochemical Properties of Key Compounds:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Bromo-2,6-dimethylaniline | C₈H₁₀BrN | 200.08 | Brown crystalline solid | 48-51 |
| This compound | C₁₀H₁₂BrNO | 242.12 | Off-white to light brown solid | Not specified |
Foundational Technique: Thin-Layer Chromatography (TLC) for In-Process Monitoring
Effective purification is contingent on the ability to monitor the separation process. Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for this purpose.
Principle of TLC
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture).[3] Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.
Protocol for TLC Analysis
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Developing chamber
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or Potassium Permanganate stain
Procedure:
-
Plate Preparation: Cut a TLC plate to the desired size and, using a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude and purified samples in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the dissolved samples onto the origin line. It is also advisable to spot the starting material (4-bromo-2,6-dimethylaniline) as a reference.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm); aromatic compounds will appear as dark spots.[4] For compounds that are not UV-active or for enhanced visualization, use an iodine chamber or a potassium permanganate stain.[4][5]
Expected Results:
-
4-bromo-2,6-dimethylaniline (starting material): Will have a higher Rf value due to its lower polarity compared to the amide product.
-
This compound (product): Will have a lower Rf value due to the more polar amide group.
-
Crude Mixture: Will likely show spots corresponding to both the starting material and the product, and potentially other impurities.
-
Purified Product: Should ideally show a single, well-defined spot corresponding to the product.
Purification Strategy 1: Recrystallization for High Purity at Scale
Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For N-aryl acetamides, a mixed solvent system of ethanol and water is often highly effective.[6][7][8]
The "Why": Causality in Solvent Selection
The ideal recrystallization solvent should dissolve the target compound readily at elevated temperatures but poorly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). An ethanol-water system is advantageous because this compound is expected to be soluble in hot ethanol and less soluble in cold aqueous ethanol. Water acts as an anti-solvent, reducing the solubility of the organic compound as the solution cools, thereby inducing crystallization.[8]
Protocol for Recrystallization from Ethanol-Water
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise with continuous swirling until the solution just begins to turn cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove residual solvent.
Self-Validation:
-
Purity Assessment: The purity of the recrystallized product should be assessed by TLC and melting point determination. A sharp melting point close to the literature value (if available) indicates high purity.
-
Yield Calculation: Calculate the percentage yield of the purified product.
Purification Strategy 2: Flash Column Chromatography for Rapid Separation
Flash column chromatography is a versatile and rapid technique for purifying compounds from complex mixtures on a small to medium scale. It utilizes positive pressure to force the mobile phase through a column packed with a stationary phase, typically silica gel.
The "Why": Principles of Chromatographic Separation
The separation is based on the differential adsorption of the components of the mixture onto the stationary phase and their solubility in the mobile phase.[9] By carefully selecting the mobile phase, a gradient of polarity can be created to elute compounds with varying polarities at different times. For this compound, a mobile phase of hexane and ethyl acetate provides a good balance of polarity to effectively separate the less polar starting material from the more polar product.[3][9]
Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, loaded silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, applying gentle pressure. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the compounds. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Self-Validation:
-
Purity Confirmation: The purity of the final product should be confirmed by TLC and, for rigorous characterization, by ¹H NMR spectroscopy.
-
Yield Determination: Calculate the percentage yield of the purified product.
Visualizations and Data Summary
Diagrams:
Caption: General purification workflow for this compound.
Sources
- 1. This compound [stenutz.eu]
- 2. innospk.com [innospk.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. jcbsc.org [jcbsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this compound. Here, we will address common challenges encountered during the synthesis through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in established chemical principles and supported by literature-derived protocols to ensure scientific integrity and practical applicability.
Understanding the Reaction: Acetylation of a Sterically Hindered Aniline
The synthesis of this compound is a classic example of an N-acetylation reaction. The primary challenge in this synthesis arises from the steric hindrance posed by the two methyl groups positioned ortho to the amine functionality on the aniline ring. This steric bulk can impede the approach of the acetylating agent, potentially leading to lower yields and the need for optimized reaction conditions.
The reaction involves the nucleophilic attack of the nitrogen atom of 4-bromo-2,6-dimethylaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. A base is often employed to neutralize the acidic byproduct (acetic acid or hydrochloric acid), which can otherwise protonate the starting aniline, rendering it non-nucleophilic.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A1: Low yields in the acetylation of sterically hindered anilines like 4-bromo-2,6-dimethylaniline are a common issue. Several factors can contribute to this:
-
Steric Hindrance: The ortho-methyl groups significantly slow down the rate of acetylation.
-
Insufficiently Reactive Acetylating Agent: Acetic anhydride may not be reactive enough under mild conditions.
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal temperature or reaction time.
-
Base Strength: The choice and amount of base are crucial for neutralizing the acid byproduct without causing unwanted side reactions.
-
Product Loss During Workup: The purification process, especially recrystallization, can lead to significant product loss if not optimized.
Q2: What is the role of a base in this reaction, and which one should I choose?
A2: A base is essential to neutralize the acid generated during the reaction (acetic acid or HCl). This prevents the protonation of the starting aniline, which would deactivate it towards further reaction. For this specific synthesis, a non-nucleophilic organic base like pyridine or triethylamine is a common choice. Pyridine can also act as a nucleophilic catalyst, activating the acetic anhydride. In some cases, an inorganic base like sodium acetate is used.[1] The choice of base can influence the reaction rate and should be selected based on the reactivity of the acetylating agent and the specific reaction conditions.
Q3: Can I use a catalyst to improve the reaction rate?
A3: Yes, for sterically hindered anilines, a catalyst can be beneficial. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[2] It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating agent. Even a catalytic amount of DMAP can significantly accelerate the reaction.
Q4: I am observing the formation of byproducts. What are the likely side reactions?
A4: While the desired N-acetylation is the primary reaction, side reactions can occur:
-
Diacetylation: Although less common with highly hindered anilines, the formation of a diacetylated product is possible under forcing conditions.
-
O-acetylation of impurities: If the starting material or solvent contains water, hydrolysis of the acetylating agent can occur.
-
Ring acylation: Under certain conditions, Friedel-Crafts acylation of the aromatic ring could be a minor side reaction, although this is unlikely under standard acetylation conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient reaction temperature or time. 2. Deactivated starting material (e.g., protonated aniline). 3. Low reactivity of the acetylating agent. | 1. Increase the reaction temperature (e.g., reflux in a suitable solvent). 2. Ensure an adequate amount of base is used to neutralize the acid byproduct. 3. Switch to a more reactive acetylating agent like acetyl chloride. 4. Consider adding a catalytic amount of DMAP.[2] |
| Incomplete Reaction (Starting material remains) | 1. Steric hindrance slowing the reaction. 2. Insufficient amount of acetylating agent. | 1. Increase the reaction time and/or temperature. 2. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities. 2. Inappropriate recrystallization solvent. | 1. Purify the crude product by column chromatography before recrystallization. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Low recovery after recrystallization | 1. Product is too soluble in the recrystallization solvent. 2. Using too much solvent. 3. Cooling the solution too quickly. | 1. Choose a solvent in which the product has lower solubility at room temperature. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and purity requirements.
Protocol 1: Acetylation using Acetic Anhydride and Pyridine
This is a standard and effective method for the acetylation of anilines.
Materials:
-
4-bromo-2,6-dimethylaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in pyridine (5-10 mL per gram of aniline).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow Diagram:
Caption: Workflow for the acetylation of 4-bromo-2,6-dimethylaniline.
Protocol 2: DMAP-Catalyzed Acetylation
This protocol is recommended for cases where Protocol 1 gives low yields or requires harsh conditions.
Materials:
-
Same as Protocol 1, with the addition of 4-(Dimethylamino)pyridine (DMAP).
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) and DMAP (0.1 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add acetic anhydride (1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Perform the same work-up and purification steps as described in Protocol 1.
Catalytic Cycle of DMAP:
Caption: The catalytic role of DMAP in the acetylation reaction.
Data Presentation
The following table provides a hypothetical comparison of expected yields under different reaction conditions. Actual yields may vary.
| Acetylating Agent | Base | Catalyst | Temperature | Time (h) | Expected Yield (%) |
| Acetic Anhydride | Pyridine | None | Reflux | 4 | 60-75 |
| Acetic Anhydride | Triethylamine | DMAP (0.1 eq) | Room Temp. | 2 | 85-95 |
| Acetyl Chloride | Triethylamine | None | 0 °C to RT | 1 | 80-90 |
References
- Fun, H. K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o424.
- BenchChem (2025). This compound.
- Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17.
- Stenutz, R. (n.d.). This compound.
- SpectraBase. (n.d.). acetamide, N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)-.
- Matrix Scientific. (n.d.). This compound.
- GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine.
- Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226.
- ResearchGate. (2014).
- ChemUniverse. (n.d.). This compound.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
- PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide.
- Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). Supporting Information for Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols.
- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-.
- Arora, A., & Arora, A. (2010). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(6), 4214-4220.
- BenchChem. (n.d.).
- SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]-.
- Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461.
- Arora, A. (2010). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Asian Journal of Chemistry, 22(6), 4214-4220.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(2), 545-562.
- Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o133.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
- Biosynth. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide.
- PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide.
Sources
Technical Support Center: N-(4-bromo-2,6-dimethylphenyl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. This resource is tailored for researchers, scientists, and drug development professionals to provide actionable solutions to common experimental challenges, with a focus on identifying and mitigating reaction side products.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of this compound, providing insights into the underlying chemistry and practical solutions.
Q1: What is the standard synthetic route for this compound and what are the immediate precursors?
The most common and direct method for preparing this compound is through the N-acetylation of 4-bromo-2,6-dimethylaniline.[1] This reaction involves treating the primary aromatic amine with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or in a suitable solvent like acetic acid.[2][3] The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
Caption: Primary synthesis route for the target compound.
Q2: My TLC analysis shows a significant, less polar spot (higher Rf value) in addition to my product. What is this impurity?
This less polar spot is almost certainly the diacetylated byproduct, N-acetyl-N-(4-bromo-2,6-dimethylphenyl)acetamide. The formation of this impurity occurs when the already formed product, a secondary amide, undergoes a second acetylation. While the steric hindrance from the two ortho-methyl groups on the phenyl ring makes the secondary amide nitrogen less nucleophilic, this reaction can still proceed, particularly under forcing conditions such as high temperatures, extended reaction times, or a significant excess of the acetylating agent.[4][5]
Q3: How can I suppress the formation of the diacetylated byproduct?
Minimizing diacetylation requires careful control over the reaction conditions. The following strategies are effective:
-
Stoichiometric Control: Avoid using a large excess of the acetylating agent (acetic anhydride or acetyl chloride). It is often preferable to use a slight excess of the amine starting material to ensure the complete consumption of the more reactive acetylating agent.[5]
-
Temperature Management: Maintain a moderate reaction temperature. Elevated temperatures increase the rate of the desired reaction but disproportionately accelerate the formation of the diacetylated product.
-
Reaction Monitoring: The most critical step is to monitor the reaction's progress closely using Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting aniline is fully consumed to prevent the subsequent acetylation of the desired product.[5][6]
Q4: My post-reaction analysis (NMR, LC-MS) indicates the presence of unreacted 4-bromo-2,6-dimethylaniline. What went wrong?
The presence of starting material points to an incomplete reaction. Several factors can contribute to this issue:[7]
-
Reagent Potency: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture, and acetyl chloride is highly susceptible to hydrolysis. Using a fresh or recently distilled acetylating agent is crucial.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion.
-
Purity of Starting Materials: Impurities within the 4-bromo-2,6-dimethylaniline can inhibit the reaction.[7] Ensure the starting amine is of high purity.[1]
Q5: I am observing a byproduct that lacks the bromine substituent. How is this possible?
The loss of the bromine atom from the aromatic ring is a side reaction known as hydrodebromination or dehalogenation. This reductive process typically occurs under specific conditions:
-
Catalytic Hydrogenation: If catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) is employed in a subsequent synthetic step, the carbon-bromine bond can be reductively cleaved.[8]
-
Reductive Workup Conditions: Certain strong reducing agents used during workup could potentially lead to de-bromination. Bacteria can also perform reductive dehalogenation on haloaromatic compounds.[9]
This side reaction is less common during the acetylation step itself but is a critical consideration for the overall synthetic sequence and purification strategy.
Q6: During workup under acidic or basic conditions, my yield dropped significantly. What is the likely cause?
This issue is characteristic of amide hydrolysis. Amides, including your target product, can be hydrolyzed back to their constituent carboxylic acid (acetic acid) and amine (4-bromo-2,6-dimethylaniline) under either strong acidic or strong basic conditions, particularly when heated.[10][11] If your workup or purification involves prolonged exposure to concentrated acids or bases, you risk cleaving your product.[12][13] It is recommended to perform aqueous workups under neutral or mildly acidic/basic conditions and to avoid excessive heating.
Troubleshooting Guide: Common Issues & Solutions
This table summarizes common problems, their probable causes, and recommended actions to optimize the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction.[7] 2. Product loss during workup/purification. 3. Amide hydrolysis during workup. | 1. Monitor reaction to completion via TLC; check reagent purity. 2. Optimize extraction and recrystallization solvent volumes. 3. Use neutral or mild workup conditions; avoid excessive heat. |
| Multiple Spots on TLC | 1. Formation of diacetylated byproduct.[5] 2. Presence of unreacted starting material. 3. Product degradation. | 1. Use stoichiometric amounts of acetylating agent; control temperature. 2. Increase reaction time or use fresh reagents. 3. Avoid harsh workup conditions (strong acid/base, high heat). |
| Discolored Product (Yellow/Brown) | 1. Oxidation of the aniline starting material.[14] 2. Impurities in solvents or reagents. | 1. Use high-purity starting materials; consider running the reaction under an inert (N₂ or Ar) atmosphere. 2. Use purified, high-grade solvents. |
| Product is an Oil or Gummy Solid | 1. Presence of acidic impurities (e.g., acetic acid). 2. Residual solvent. 3. Presence of multiple compounds depressing the melting point. | 1. Wash the crude product with a saturated sodium bicarbonate solution.[5] 2. Dry the product thoroughly under high vacuum. 3. Purify via column chromatography or recrystallization. |
| Unexpected NMR/MS Signals | 1. Contamination from isomeric impurities in the starting material. 2. Formation of unexpected side products (e.g., de-bromination). | 1. Verify the purity of the 4-bromo-2,6-dimethylaniline starting material. 2. Re-evaluate reaction and workup conditions for potential side reactions. |
Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Key Experimental Protocol: Purification by Column Chromatography
This protocol is designed to separate this compound from the less polar diacetylated byproduct and more polar impurities.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar diacetylated byproduct will elute first.
-
Monitor the column fractions by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the desired product, this compound.
-
Any unreacted starting material or other polar impurities will remain on the column or elute at higher polarities.
4. Isolation:
-
Combine the pure fractions containing the desired product as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
Verify the purity of the isolated product by NMR, LC-MS, and melting point analysis.
References
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Vertex AI Search Result[11]
-
Vertex AI Search Result[12]
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Vertex AI Search Result[13]
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Vertex AI Search Result[15]
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Vertex AI Search Result[8]
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Vertex AI Search Result[4]
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Vertex AI Search Result[16]
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Vertex AI Search Result[17]
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Vertex AI Search Result
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Vertex AI Search Result[18]
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Vertex AI Search Result[9]
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Vertex AI Search Result[5]
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Vertex AI Search Result[19]
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Vertex AI Search Result[20]
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Vertex AI Search Result[21]
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Vertex AI Search Result[2]
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Vertex AI Search Result[3]
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Vertex AI Search Result[14]
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Vertex AI Search Result[22]
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Vertex AI Search Result[23]
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Vertex AI Search Result[24]
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Vertex AI Search Result[25]
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Vertex AI Search Result[]
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Vertex AI Search Result[27]
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Vertex AI Search Result[6]
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Vertex AI Search Result[28]
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Vertex AI Search Result
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Vertex AI Search Result[29]
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Vertex AI Search Result[30]
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Vertex AI Search Result[31]
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Vertex AI Search Result[32]
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Vertex AI Search Result[1]
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Vertex AI Search Result[7]
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Vertex AI Search Result[33]
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Vertex AI Search Result[34]
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Vertex AI Search Result[35]
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Vertex AI Search Result[36]
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Vertex AI Search Result[37]
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Vertex AI Search Result[38]
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Vertex AI Search Result[39]
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Vertex AI Search Result[40]
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Vertex AI Search Result[41]
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- 1. 4-溴-2,6-二甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Separation of Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 23. researchgate.net [researchgate.net]
- 24. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
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Technical Support Center: Purification of N-(4-bromo-2,6-dimethylphenyl)acetamide
Welcome to the technical support guide for the purification of N-(4-bromo-2,6-dimethylphenyl)acetamide. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested experience to help you achieve the highest purity for your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route, which is typically the acetylation of 4-bromo-2,6-dimethylaniline with acetic anhydride or acetyl chloride. Potential impurities include:
-
Unreacted Starting Material: Residual 4-bromo-2,6-dimethylaniline.
-
Diacetylation Product: Formation of a diacetylated aniline derivative, although often sterically hindered and less common.
-
Hydrolysis Product: If water is present, acetic anhydride can hydrolyze to acetic acid, which may be present in the crude product.
-
Side-Reaction Products: Depending on the reaction conditions, other minor by-products could form.[1]
Q2: What is the best single-solvent for recrystallizing this compound?
A2: Ethanol is often a good starting point for the recrystallization of acetanilide derivatives.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the structure of this compound, other potential solvents to screen include isopropanol, ethyl acetate, and toluene. A trial-and-error approach with small quantities is recommended to find the optimal solvent.[3]
Q3: Can I use a mixed-solvent system for recrystallization?
A3: Absolutely. Mixed-solvent systems are very effective, especially if a single solvent does not provide the desired solubility profile. Common combinations include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Acetone/Hexane[2]
The general principle is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the precipitate, followed by slow cooling, should yield high-purity crystals.
Troubleshooting Guide
Problem 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.
Cause: This often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities.
Solutions:
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly, perhaps even by allowing it to cool to room temperature before placing it in an ice bath.[3]
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of the "good" solvent to the heated mixture to ensure everything is fully dissolved before cooling.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can provide a surface for nucleation and induce crystallization.[3]
Problem 2: Poor Recovery After Recrystallization
Symptom: A significant loss of product is observed after the recrystallization process.
Cause:
-
The compound has high solubility in the chosen solvent, even at low temperatures.
-
Too much solvent was used.
-
Premature crystallization occurred during a hot filtration step.
Solutions:
-
Optimize Solvent Choice: Select a solvent where the compound has lower solubility at cold temperatures.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to maximize crystal precipitation.[3]
-
Evaporate Excess Solvent: If too much solvent was added, you can carefully evaporate some of it to concentrate the solution before cooling.
Problem 3: Product is Still Impure After Recrystallization
Symptom: Analytical data (e.g., NMR, LC-MS) shows the presence of persistent impurities.
Cause:
-
The impurity has a similar solubility profile to the desired product in the chosen solvent.
-
The cooling process was too rapid, trapping impurities within the crystal lattice.
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization can often remove remaining impurities.
-
Switch to Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique.[4]
-
Slow Down Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the formation of more ordered, purer crystals.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture on a hot plate until the solvent boils and the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Acetanilides
| Solvent | Boiling Point (°C) | Polarity Index | Common Use Case |
| Ethanol | 78 | 5.2 | General purpose, good for moderately polar compounds. |
| Isopropanol | 82 | 4.3 | Alternative to ethanol. |
| Ethyl Acetate | 77 | 4.4 | Good for compounds of intermediate polarity. |
| Hexane | 69 | 0.1 | Often used as the "poor" solvent in mixed systems. |
| Water | 100 | 10.2 | Used for more polar compounds or as the "poor" solvent with ethanol.[2] |
Visualizations
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization problems.
References
- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Royal Society of Chemistry.
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. Retrieved January 12, 2026, from [Link]
-
Gowda, B. T., Jasinski, J. P., Jasinski, J. M., & Suchetan, P. A. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1852. Retrieved January 12, 2026, from [Link]
-
Ahmad, S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6035. Retrieved January 12, 2026, from [Link]
-
Purification of Impure Acetanilide. (n.d.). Cerritos College. Retrieved January 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(15), 3385. Retrieved January 12, 2026, from [Link]
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. rsc.org [rsc.org]
Technical Support Center: N-(4-bromo-2,6-dimethylphenyl)acetamide Reaction Condition Optimization
Welcome to the technical support center for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this important chemical transformation. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis (TLC, LC-MS, NMR) shows a low yield of the desired this compound or no product formation at all.
Potential Causes & Solutions
-
Cause A: Inactive Acylating Agent
-
Explanation: Acetic anhydride, a common acetylating agent, is susceptible to hydrolysis if not stored under anhydrous conditions. Similarly, acetyl chloride is highly reactive and can be quenched by atmospheric moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of acetic anhydride or acetyl chloride. If using an older bottle, consider titrating it to determine its purity.
-
Proper Handling: Always handle these reagents in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with dry glassware.
-
-
-
Cause B: Insufficient Base or Inappropriate Base Choice
-
Explanation: The acetylation of anilines with acetyl chloride generates one equivalent of hydrochloric acid, which can protonate the starting aniline, rendering it unreactive. A base is required to neutralize this acid.[1] Weak bases like potassium carbonate are often employed.[1] For sterically hindered anilines like 4-bromo-2,6-dimethylaniline, a stronger, non-nucleophilic base like pyridine or triethylamine might be necessary to facilitate the reaction.
-
Troubleshooting Steps:
-
Stoichiometry Check: Ensure at least one equivalent of a suitable base is used.
-
Base Selection: If using a weak base like sodium acetate with little success, consider switching to pyridine. Pyridine can also act as a catalyst.[2]
-
-
-
Cause C: Steric Hindrance
-
Explanation: The two methyl groups at the ortho positions of the aniline ring sterically hinder the approach of the acylating agent to the nitrogen atom. This can significantly slow down the reaction rate.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by TLC to avoid byproduct formation.
-
Prolong Reaction Time: Sterically hindered reactions often require longer reaction times for completion.
-
Use a More Reactive Acylating Agent: If using acetic anhydride, switching to acetyl chloride, which is more electrophilic, can increase the reaction rate.[3]
-
-
Issue 2: Formation of Byproducts
Your reaction yields the desired product, but it is contaminated with one or more significant byproducts, complicating purification.
Potential Causes & Solutions
-
Cause A: Diacetylation
-
Explanation: Although less common with sterically hindered anilines, harsh reaction conditions (e.g., high temperature, excess acylating agent) can sometimes lead to the formation of a diacetylated byproduct.[3]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent, but avoid a large excess.
-
Moderate Reaction Temperature: Avoid excessive heating. Room temperature is often sufficient, though gentle warming may be needed.[1]
-
-
-
Cause B: Ring Acylation (Friedel-Crafts Acylation)
-
Explanation: While the amino group is activating and ortho-, para-directing, acylation of the aromatic ring is generally not a major concern under standard N-acetylation conditions. However, in the presence of a Lewis acid catalyst, Friedel-Crafts acylation could potentially occur, though aniline itself can deactivate the catalyst.[4]
-
Troubleshooting Steps:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts like AlCl₃, which are intended for Friedel-Crafts reactions.[4]
-
-
Issue 3: Difficult Product Purification
You have obtained a crude product mixture, but isolating the pure this compound is proving challenging.
Potential Causes & Solutions
-
Cause A: Co-elution of Starting Material and Product
-
Explanation: The starting material (4-bromo-2,6-dimethylaniline) and the product may have similar polarities, making separation by column chromatography difficult.
-
Troubleshooting Steps:
-
Optimize TLC Solvent System: Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on the TLC plate before attempting column chromatography.
-
Drive Reaction to Completion: Ensure the reaction has gone to completion by TLC analysis to minimize the amount of starting material in the crude product.
-
-
-
Cause B: Product is an Oil or Waxy Solid
-
Explanation: Impurities can sometimes prevent a compound from crystallizing properly.
-
Troubleshooting Steps:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Common choices for acetanilides include ethanol/water or ethyl acetate/hexane.[5][6]
-
Trituration: If recrystallization fails, try triturating the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexane).
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acetylation of 4-bromo-2,6-dimethylaniline?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride) to form the final amide product.
Caption: General mechanism for the acetylation of an aniline.
Q2: Which acylating agent is better: acetic anhydride or acetyl chloride?
A2: The choice depends on the desired reactivity and handling considerations.
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | More reactive | Less reactive |
| Byproduct | HCl (corrosive gas) | Acetic Acid (liquid) |
| Handling | Highly moisture-sensitive | Moderately moisture-sensitive |
For the sterically hindered 4-bromo-2,6-dimethylaniline, the higher reactivity of acetyl chloride may be advantageous for achieving a reasonable reaction rate. However, it requires stricter anhydrous conditions and the co-addition of a base to neutralize the HCl byproduct.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
On a TLC plate, spot the starting material (4-bromo-2,6-dimethylaniline), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate, dry it, and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, being more polar, will have a lower Rf value than the starting aniline.
-
Q4: What is a standard protocol for this synthesis?
A4: The following is a representative experimental protocol.
Caption: A typical experimental workflow for the synthesis.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a suitable base, such as pyridine (1.2 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. This may include washing with dilute HCl (to remove excess base), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.[5]
Section 3: References
-
Oliveto, E. P., & Gerold, C. (n.d.). Acetamide, N-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (n.d.). Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Supporting Information.
-
Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o461. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Retrieved from
-
ChemUniverse. (n.d.). This compound [P42914]. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. 59(1s), s333-s340.
-
ResearchGate. (n.d.). (PDF) 4-Bromo-2,6-dimethylaniline. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]
Sources
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- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetic procedure. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only solve immediate issues but also to proactively improve your experimental outcomes.
Standard Operating Procedure (SOP)
The synthesis of this compound is most commonly achieved via the N-acetylation of 4-bromo-2,6-dimethylaniline. This procedure involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride, often in the presence of a base or a suitable solvent.[1][2]
Reaction Scheme:
Image Caption: General reaction scheme for the synthesis of this compound from 4-bromo-2,6-dimethylaniline and acetic anhydride.
Detailed Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-bromo-2,6-dimethylaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane (DCM).
-
Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.1 to 1.5 equivalents of acetic anhydride dropwise to the stirred solution. If a base like pyridine or triethylamine is used, it should be added prior to the acetic anhydride.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice water. This will precipitate the crude product and also hydrolyze any remaining acetic anhydride.[3][4]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any water-soluble impurities.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a crystalline solid.[5]
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-bromo-2,6-dimethylaniline | 200.08 | 1.0 | (User-defined) |
| Acetic Anhydride | 102.09 | 1.1 - 1.5 | (Calculated) |
| Solvent (e.g., Acetic Acid) | - | - | (User-defined) |
| Product | 242.12 | - | Theoretical Yield |
Visualized Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the synthesis.
Q1: Why is my reaction yield consistently low?
Possible Causes & Solutions:
-
Incomplete Reaction: The steric hindrance from the two methyl groups ortho to the amine can slow down the acetylation reaction.[2]
-
Solution: Increase the reaction time and continue to monitor by TLC until the starting material is no longer visible. A slight increase in the equivalents of acetic anhydride (e.g., to 1.5 eq.) can also help drive the reaction to completion.
-
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by moisture present in the reagents or glassware.[3][4][6][7] This reduces the amount of effective acetylating agent.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity acetic anhydride.
-
-
Product Loss During Workup: The product may have some solubility in the water used for quenching, especially if large volumes are used.
-
Solution: Ensure the quenching is performed in an ice bath to minimize solubility. Wash the collected solid with ice-cold water. After filtration, the aqueous filtrate can be extracted with a solvent like ethyl acetate to recover any dissolved product.
-
Q2: My final product is off-white or has a pink/brown tint. What is the cause and how can I remove the color?
Possible Causes & Solutions:
-
Oxidation of Starting Material: Anilines, especially when impure, are susceptible to air oxidation, which can form colored impurities that carry through the reaction.
-
Solution: If the starting 4-bromo-2,6-dimethylaniline is discolored, consider purifying it first by recrystallization or column chromatography.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.
-
-
Residual Acid: Trace amounts of acidic impurities can sometimes lead to discoloration upon storage.
-
Solution: During the workup, after the initial water wash, a wash with a dilute sodium bicarbonate solution can be performed to neutralize and remove any residual acetic acid.
-
-
Inefficient Recrystallization: The colored impurity may be co-crystallizing with your product.
-
Solution: Perform a second recrystallization. Adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. Be sure to filter the solution while hot to remove the charcoal before allowing it to cool and crystallize.
-
Q3: My TLC analysis shows multiple spots in the crude product. What are the likely impurities?
Possible Causes & Solutions:
-
Unreacted Starting Material: The most common impurity is the starting 4-bromo-2,6-dimethylaniline. This will appear as a lower Rf spot on a typical silica gel TLC plate compared to the more nonpolar acetamide product.
-
Solution: As mentioned in Q1, ensure the reaction goes to completion.
-
-
Diacetylation Product: While sterically hindered, it is possible, though unlikely, for a small amount of diacetylation to occur, where the amide nitrogen is acetylated a second time. This would likely have a different Rf value.
-
Hydrolysis Product: The product of acetic anhydride hydrolysis is acetic acid.[9]
-
Solution: Acetic acid is water-soluble and should be removed during the aqueous workup. A bicarbonate wash will ensure its complete removal.
-
Caption: Simplified reaction mechanism and a key side reaction.
Q4: I'm having trouble getting my product to crystallize during recrystallization. What should I do?
Possible Causes & Solutions:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent to dissolve the crude product.
-
Solution: Add the solvent in small portions to the crude solid while heating until it just dissolves. If you've already added too much, you can evaporate some of the solvent to concentrate the solution.
-
-
Solution is Supersaturated: Sometimes a solution needs a nucleation site to begin crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create microscopic scratches that serve as nucleation points. Alternatively, adding a tiny "seed" crystal of the pure product can initiate crystallization.
-
-
Cooling Too Quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
References
-
Greathouse, L. H., Haydel, C. H., & Janssen, H. J. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 49(2), 197-200. [Link]
-
Asante, F. K. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. Paper 3354. [Link]
-
Janssen, H. J., Haydel, C. H., & Greathouse, L. H. (1957). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Industrial & Engineering Chemistry, 49(2), 197-200. [Link]
-
Baliga, B. T., & Whalley, E. (1964). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Canadian Journal of Chemistry, 42(5), 1019-1027. [Link]
-
Oliveto, E. P., & Gerold, C. (1953). Acetamide, N-bromo-. Organic Syntheses, 33, 11. [Link]
-
Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]
-
Supporting Information for "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols". (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Chemical Label for N-(4-bromo-2,5-dimethylphenyl)acetamide. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1841. [Link]
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o461. [Link]
-
Zhang, L., Chen, J., & Zhang, Y. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2422. [Link]
-
Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]
-
Acros Organics. (n.d.). Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide, 97.5% (HPLC). Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: N-(4-bromo-2,6-dimethylphenyl)acetamide Stability and Degradation
Introduction
N-(4-bromo-2,6-dimethylphenyl)acetamide is a substituted acetanilide compound used as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2] The integrity and purity of such intermediates are critical for the success of multi-step syntheses, making a thorough understanding of their stability and degradation profiles essential. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues and answering frequently asked questions related to handling, storing, and analyzing this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure (an N-aryl acetamide), the primary degradation pathways are anticipated to be hydrolysis, photodegradation, and thermal decomposition.
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-bromo-2,6-dimethylaniline and acetic acid. Base-promoted hydrolysis is typically faster for amides.[3][4] The rate of hydrolysis is influenced by pH, temperature, and the specific solvent system used.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[5] The primary photolytic process often involves the cleavage of the carbon-bromine (C-Br) bond, a process known as reductive debromination.[6][7] This can lead to the formation of N-(2,6-dimethylphenyl)acetamide and other radical-mediated byproducts.
-
Thermal Decomposition: Like many organic molecules, excessive heat can cause decomposition. For acetanilides, this can lead to complex reactions, including rearrangement and fragmentation.[8][9] Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).
-
Oxidation: While generally stable, the compound can be degraded by strong oxidizing agents.[10] The aromatic ring and methyl groups could be potential sites for oxidative attack under harsh conditions.
Q2: What are the recommended storage and handling conditions to ensure long-term stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[10]
-
Container: Use a tightly sealed, airtight container to protect from moisture and atmospheric oxygen. Amber glass vials are recommended to prevent light exposure.
-
Atmosphere: For maximum long-term stability, especially for analytical standards, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Temperature: Store in a well-ventilated area, preferably in a refrigerator or at controlled room temperature, away from direct heat sources.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10][11]
Q3: How does pH impact the stability of this compound in aqueous or semi-aqueous solutions?
A3: The stability of this compound in solution is highly pH-dependent. The amide linkage is the most vulnerable functional group.
-
Neutral pH (6-8): The compound is expected to be most stable at or near neutral pH.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, although it is typically slower than base-catalyzed hydrolysis for simple amides. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Alkaline Conditions (pH > 9): The compound is expected to degrade more rapidly under alkaline conditions. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and the corresponding amine.[3][12]
Q4: What analytical techniques are best suited for developing a stability-indicating method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.
-
High-Performance Liquid Chromatography (HPLC): Reverse-Phase HPLC with UV detection (RP-HPLC-UV) is the most common and effective technique.[13] A C18 column with a mobile phase of acetonitrile and water (or a suitable buffer) is a good starting point. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is crucial for specificity in a stability study.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and quantifying unknown degradation products formed during stability studies.[14] It provides molecular weight and fragmentation information, which is invaluable for structural elucidation.
-
Quantitative NMR (qNMR): qNMR can be used as a primary method for purity assessment without the need for a reference standard of the compound itself, making it useful for characterizing new batches or reference materials.[15]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Appearance of new, unexpected peaks in an HPLC chromatogram of a freshly prepared solution. | 1. Degradation in Solution: The chosen solvent/diluent may be promoting degradation (e.g., non-neutral pH, presence of reactive impurities).2. On-Column Degradation: The stationary phase or mobile phase conditions (e.g., extreme pH) may be causing the compound to degrade during the analysis. | 1. Verify Solvent Inertness: Prepare the solution in a different, high-purity solvent (e.g., acetonitrile or methanol). Check the pH of your sample diluent.2. Use Fresh Solutions: Always analyze solutions as soon as possible after preparation.3. Modify HPLC Method: If on-column degradation is suspected, try a less acidic or basic mobile phase. Consider using a different column stationary phase. |
| The solid sample has developed a yellow or brownish tint over time. | 1. Photodegradation: Exposure to ambient or UV light.2. Oxidation: Slow reaction with atmospheric oxygen. | 1. Confirm Proper Storage: Ensure the material is stored in an amber or opaque container, protected from light.[10]2. Inert Atmosphere: For sensitive applications, purge the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent results or low assay values in quantitative analysis. | 1. Significant Degradation: The sample may have degraded due to improper storage or handling during the experimental workflow.2. Adsorption: The compound may be adsorbing to the surfaces of glassware or plasticware.3. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent. | 1. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to understand the compound's liabilities and ensure your analytical method is stability-indicating.[13]2. Use Silanized Glassware: To minimize adsorption, especially for low-concentration solutions, use silanized glass vials.3. Verify Solubility: Use sonication or gentle warming to ensure complete dissolution. Visually inspect for any undissolved particulates before analysis. |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This workflow outlines the key steps.
Caption: General workflow for a forced degradation study.
Protocol 2: Step-by-Step Forced Degradation Methodology
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Keep the solution at room temperature, protected from light. Withdraw aliquots at time points (e.g., 1, 4, 8 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for up to 24 hours, sampling at intervals.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 0.1 mg/mL in methanol or acetonitrile) in a quartz cuvette or clear glass vial.
-
Expose the solution to a calibrated light source (e.g., providing an overall illumination of >1.2 million lux hours and an integrated near UV energy of >200 watt-hours/square meter).
-
Simultaneously, keep a control sample, wrapped in aluminum foil, under the same temperature conditions.
-
Sample at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in an open glass vial.
-
Heat in a calibrated oven at a temperature below its melting point (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
After stressing, dissolve the solid in the analysis solvent for testing.
-
Section 4: Data Interpretation & Summary
The primary goals of analyzing forced degradation samples are to determine the percent degradation of the parent compound, identify the major degradants, and perform a mass balance calculation.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent | Major Degradation Product(s) (Relative Retention Time - RRT) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 hrs | ~5% | RRT 0.45 (4-bromo-2,6-dimethylaniline) | 99.2% |
| 0.1 M NaOH, RT | 8 hrs | ~25% | RRT 0.45 (4-bromo-2,6-dimethylaniline) | 98.5% |
| 3% H₂O₂, RT | 24 hrs | ~12% | RRT 1.15 (Unknown); RRT 1.28 (Unknown) | 97.9% |
| Photolytic (UV/Vis) | 24 hrs | ~8% | RRT 0.92 (Debrominated Parent) | 99.5% |
| Note: Data are hypothetical and for illustrative purposes only. Actual results will vary based on precise experimental conditions. |
Predicted Hydrolytic Degradation Pathway
The most straightforward degradation pathway is the hydrolysis of the amide bond.
Caption: Predicted pathway for the hydrolysis of this compound.
References
-
Sun, P., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
-
Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem. Available at: [Link]
-
Bradfield, A. E. (1928). The Decomposition of N- Chloroacetanilide by Heat. Journal of the Chemical Society. Available at: [Link]
-
Chen, J., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Acetanilide. Available at: [Link]
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
Singh, M., et al. (1980). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. Available at: [Link]
-
UDTECH. (2024). Unveiling the Acetanilide Melting Point Mystery. Available at: [Link]
-
Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. PubChem. Available at: [Link]
-
Shapiro, R. H. (1968). Substituent effects in the fragmentation of acetanilides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Stenutz. (n.d.). This compound. Available at: [Link]
-
Various Authors. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Quora. Available at: [Link]
-
Chemcasts. (n.d.). n-(4-Bromo-3-methylphenyl)acetamide (CAS 90914-81-1) Properties. Available at: [Link]
-
Alzeer, J., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]
-
Alzeer, J., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]
-
Brown, R. F. C., et al. (1979). A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
-
Doceri. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Available at: [Link]
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Technical Support Center: N-(4-bromo-2,6-dimethylphenyl)acetamide
Welcome to the technical support guide for N-(4-bromo-2,6-dimethylphenyl)acetamide (CAS No. 32433-61-7). This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this chemical to ensure its stability, efficacy, and safety in your experiments. The integrity of your starting materials is paramount for reproducible and reliable results.
Part 1: Core Storage and Handling Protocol
This section provides the primary guidelines for storing this compound. Adherence to these conditions is the first step in preventing compound degradation.
FAQ 1: What are the ideal storage conditions for this compound?
The stability of this compound is best maintained under controlled conditions. Based on its chemical structure as a halogenated aromatic amide, the following storage parameters are recommended.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[1] | Lower temperatures reduce the rate of potential degradation reactions, such as hydrolysis or slow oxidation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][2][3][4] For long-term storage, consider a desiccator or backfilling the container with an inert gas (e.g., Argon, Nitrogen). | The amide linkage is susceptible to hydrolysis in the presence of moisture.[5][6] A tightly sealed container prevents moisture ingress and contamination. |
| Light Exposure | Protect from light.[7] Store in an amber vial or in a dark cabinet. | While not acutely light-sensitive, prolonged exposure to UV light can energize molecules and potentially initiate degradation pathways in aromatic compounds. |
| Container | Use the original manufacturer's container or a chemically resistant, well-sealed vial (e.g., glass). | Prevents contamination and ensures a proper seal. |
Part 2: Troubleshooting Guide for Common Issues
This section addresses specific problems that users may encounter, providing logical steps for diagnosis and resolution.
FAQ 2: I accidentally left the container of this compound open to the air for several hours. Is it compromised?
Short Answer: It is potentially compromised, primarily due to moisture absorption. The extent of the issue depends on ambient humidity and duration of exposure.
Troubleshooting Steps:
-
Visual Inspection: Check for any obvious changes in the material. Has the fine powder become clumpy or sticky? This is a primary indicator of moisture absorption.
-
Purity Verification: The most reliable way to assess the compound's integrity is to perform a quick purity check. A melting point determination is often the most straightforward method (see Protocol 1 below). Compare the measured melting point to the range specified on the Certificate of Analysis (CoA). A significant depression or broadening of the melting range suggests the presence of impurities, likely from hydrolysis.
-
Risk Assessment: For non-critical applications, the material might still be usable if the visual inspection is clear and a melting point check is within an acceptable range. For sensitive applications like quantitative assays, GMP processes, or kinetic studies, it is highly recommended to use a fresh, uncompromised lot to ensure data integrity.
FAQ 3: My compound has a slight yellowish or brownish tint, but the CoA describes it as white. What does this mean?
Short Answer: Discoloration is a common sign of chemical degradation or the presence of impurities.
Causality: For aromatic compounds, especially those containing bromine and nitrogen, discoloration can arise from minute amounts of oxidation byproducts or degradation products. The hazardous decomposition of similar compounds under heat can produce nitrogen oxides (NOx) and hydrogen halides, indicating that even slow, low-energy degradation can create chromophoric (color-causing) impurities.[8][9]
Recommended Action: Do not use the discolored material for your experiments. The impurities, even at low levels, can interfere with your reaction, leading to unexpected side products, lower yields, or inaccurate analytical readings. The risk of compromised results outweighs the cost of replacing the reagent. Follow your institution's guidelines for disposing of chemical waste.[8]
FAQ 4: My reaction with this compound is failing or giving poor yields. How can I rule out the starting material as the cause?
This is a critical troubleshooting step in synthetic chemistry and drug development.
Workflow for Verifying Starting Material Integrity:
-
Review Storage Conditions: First, confirm that the material has been stored according to the recommendations in Part 1 . Check storage logs if available.
-
Perform a Purity Check: Run a quick analytical test.
-
Melting Point: As detailed in Protocol 1 , this is a fast and effective check.
-
Thin-Layer Chromatography (TLC): Spot the suspect material alongside a known good standard (if available). The appearance of new spots or significant streaking can indicate degradation.
-
Spectroscopy: If available, acquire a simple ¹H NMR or IR spectrum and compare it to the reference spectrum on the CoA or in the literature. The appearance of new peaks (e.g., a broad -OH peak from hydrolysis) or significant changes in existing peaks is a definitive sign of degradation. Aromatic amides may be cleaved back to their primary amine counterparts, which would drastically alter the spectral data.[10]
-
The following workflow diagram can help guide your decision-making process.
Caption: Troubleshooting workflow for assessing compound integrity.
Part 3: Chemical Stability and Incompatibilities
An understanding of the molecule's inherent stability and reactivity is crucial for safe handling and storage.
FAQ 5: Why is this compound incompatible with strong acids, bases, and oxidizing agents?
Answer: This stems from the reactivity of the amide functional group and the aromatic ring.
| Incompatible Class | Potential Hazard and Chemical Rationale |
| Strong Oxidizing Agents | Can cause a vigorous, potentially exothermic reaction. The aromatic ring and methyl groups can be oxidized, leading to decomposition and the release of hazardous fumes.[9] |
| Strong Acids | Can catalyze the hydrolysis of the amide bond, cleaving the molecule into 4-bromo-2,6-dimethylaniline and acetic acid. This degradation is often accelerated by heat.[10] |
| Strong Bases | Can also catalyze amide hydrolysis through a different mechanism (saponification), yielding the salt of acetic acid and 4-bromo-2,6-dimethylaniline. Alkali amides are known to be highly reactive with water.[5] |
Part 4: Verification Protocols
Protocol 1: Integrity Quick-Check via Melting Point Determination
This protocol provides a simple, accessible method to verify the purity of your this compound.
Objective: To determine the melting point range of a sample and compare it to the reference value to assess purity. Impurities typically cause a depression and broadening of the melting range.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Reference Certificate of Analysis (CoA) for the lot number
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If it has clumped due to moisture, gently crush a small amount with a spatula.
-
Loading the Capillary: Tap the open end of a capillary tube into the powder sample, forcing a small amount (2-3 mm in height) into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected temperature. Then, reduce the heating rate to 1-2°C per minute to ensure an accurate reading.
-
Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the start of the melting range).
-
Final Reading: Continue observing and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).
Interpretation of Results:
-
Pure Sample: A sharp melting range (e.g., 1-2°C wide) that falls within the range specified on the CoA indicates a high-purity sample.
-
Impure/Degraded Sample: A broad melting range (e.g., >5°C wide) and a melting point that is significantly lower than the reference value suggest the presence of impurities and likely degradation.
Part 5: Safety and Handling Summary
Always consult the full Safety Data Sheet (SDS) before handling.[2][3][4][7][8][9][11]
| Hazard | Precautionary Measures and PPE |
| Skin Irritation | Causes skin irritation.[8][11] Wear protective gloves and a lab coat. Wash hands thoroughly after handling.[3][11] |
| Eye Irritation | Causes serious eye irritation.[3][11] Wear appropriate eye protection, such as safety glasses or goggles.[9] |
| Inhalation | May be harmful if inhaled as a dust. Avoid breathing dust.[3][8] Handle in a well-ventilated area or a chemical fume hood.[1][4] |
| Ingestion | May be harmful if swallowed.[4][8] Do not eat, drink, or smoke when using this product.[2][4] |
References
-
Safety Data Sheet for 2-Bromo-N-(3,5-dimethylphenyl)acetamide. (2024). Aaron Chemicals LLC. [Link]
-
Sciencemadness Discussion Board. (2014). Amide handling precautions?[Link]
-
Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022). PubMed. [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2025). ResearchGate. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-(4-bromo-2,6-dimethylphenyl)acetamide
For researchers, scientists, and professionals in drug development, the meticulous and accurate characterization of novel chemical entities is a foundational pillar of scientific integrity. This guide provides an in-depth technical comparison of the primary analytical techniques used to characterize the structure and purity of N-(4-bromo-2,6-dimethylphenyl)acetamide (C₁₀H₁₂BrNO, MW: 242.12 g/mol , CAS: 119416-26-1). By synthesizing established methodologies with data from closely related analogues, this document offers a practical framework for comprehensive analysis, ensuring the generation of robust and reliable data.
Introduction: The Imperative of Rigorous Characterization
This compound belongs to the acetamide class of compounds, which are prevalent scaffolds in medicinal chemistry. The precise placement of the bromo and dimethylphenyl substituents can significantly influence the compound's physicochemical properties and biological activity. Therefore, unambiguous confirmation of its molecular structure is paramount. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction to achieve a holistic understanding of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
The "Why": Causality in NMR Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if solubility is an issue, or if hydrogen bonding with the amide proton is of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Predicted and Comparative NMR Data
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) for this compound in CDCl₃ | Predicted ¹³C Chemical Shift (ppm) for this compound in CDCl₃ | Experimental Data for N-(2-bromo-4-hydroxyphenyl)acetamide (¹H and ¹³C NMR in DMSO-d₆) [1] |
| Amide NH | ~7.5-8.5 (broad singlet) | - | 9.80 (s, 1H), 9.30 (s, 1H) |
| Acetyl CH₃ | ~2.2 (singlet) | ~24 | 2.00 (s, 3H) |
| Aromatic CH | ~7.2 (singlet) | ~129 | 7.22 (d, J = 8.7 Hz, 1H), 7.00 (d, J = 2.7 Hz, 1H), 6.74 (dd, J = 8.7, 2.7 Hz, 1H) |
| Aromatic C-Br | - | ~118 | 114.89 |
| Aromatic C-N | - | ~135 | 129.13 |
| Aromatic C-CH₃ | - | ~138 | - |
| Methyl C | - | ~18 | - |
| Carbonyl C=O | - | ~168 | 168.47 |
Note: The differences in chemical shifts between the predicted values and the experimental data for the analogue are expected due to the different substituents (dimethyl vs. hydroxyl) and the use of a different deuterated solvent.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm, centered at around 6 ppm, is a good starting point.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR. A spectral width of ~220 ppm is standard. The use of proton decoupling techniques (e.g., broadband decoupling) is necessary to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Visualization of the NMR Workflow
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, we can identify characteristic vibrational modes of specific bonds.
The "Why": Interpreting Vibrational Frequencies
The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of the amide functional group and the substituted aromatic ring. The position, intensity, and shape of these bands are diagnostic.
Expected and Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data for N-(4-bromophenyl)acetamide [2] |
| N-H Stretch | ~3300-3250 (secondary amide) | ~3290 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3050 |
| C-H Stretch (Aliphatic) | ~2980-2850 | ~2950 |
| C=O Stretch (Amide I) | ~1680-1650 | ~1660 |
| N-H Bend (Amide II) | ~1550-1510 | ~1530 |
| C-N Stretch | ~1250-1200 | ~1230 |
| C-Br Stretch | ~600-500 | ~550 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of the IR Workflow
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The "Why": Ionization and Fragmentation
For a molecule like this compound, Electron Ionization (EI) is a common technique that will not only provide the molecular ion peak but also a characteristic fragmentation pattern. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Expected and Comparative Mass Spectrum Data
| Ion | Expected m/z for this compound | Comparative Data for N-(4-bromophenyl)acetamide [3] |
| [M]⁺ | 241/243 (due to Br isotopes) | 213/215 |
| [M - CH₂CO]⁺ | 199/201 | 171/173 |
| [M - Br]⁺ | 162 | 134 |
| [CH₃CO]⁺ | 43 | 43 |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the GC. The compound will be vaporized and separated from any impurities on the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.
-
Ionization: The molecules are bombarded with electrons (typically at 70 eV for EI) to form positively charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Visualization of the MS Workflow
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.
The "Why": From Diffraction to 3D Structure
By irradiating a single crystal with X-rays and measuring the diffraction pattern, the electron density within the crystal can be mapped, and from this, the positions of the atoms can be determined.
Comparative Crystal Structure Data
While crystal structure data for this compound is not available, data for the related compound 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide provides valuable insights into the expected solid-state conformation[4].
| Parameter | Data for 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide [4] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | N—H⋯O hydrogen bonds linking molecules into chains. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen is often used to cool the crystal, which minimizes thermal motion and can improve the quality of the diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other structural parameters.
Visualization of the X-ray Diffraction Workflow
Conclusion: A Multi-faceted Approach to Structural Elucidation
The comprehensive characterization of this compound necessitates a synergistic approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational skeletal information, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and offers fragmentation data, and single-crystal X-ray diffraction, when possible, provides the definitive 3D structure. By comparing predicted data with experimental results from closely related analogues, researchers can build a strong and self-validating case for the structure and purity of their target compound, upholding the highest standards of scientific integrity.
References
-
Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2678. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136690, N-(4-bromo-2-nitrophenyl)acetamide. [Link]
-
mzCloud (2016). N 4 Bromo 3 methylphenyl acetamide. [Link]
-
NIST (National Institute of Standards and Technology). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. [Link]
-
NIST (National Institute of Standards and Technology). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. [Link]
-
Stenutz, R. This compound. In GlycoSpectra. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]
-
Jasinski, J. P., et al. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. [Link]
-
Al-Omair, M. A., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Journal of Molecular Structure, 1230, 129881. [Link]
-
Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. [Link]
Sources
A Comparative Guide to the Structural Validation of N-(4-bromo-2,6-dimethylphenyl)acetamide
This guide provides a comprehensive framework for the structural validation of the synthesized aromatic amide, N-(4-bromo-2,6-dimethylphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers a comparative analysis with structurally similar molecules, and provides detailed methodologies for a multi-faceted validation approach. Our commitment to scientific integrity is reflected in the self-validating nature of the described workflows and the extensive citation of authoritative sources.
Introduction
This compound belongs to the class of N-arylacetamides, a scaffold of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is a critical prerequisite for any further investigation into its biological activity or material properties. This guide will provide a robust strategy for the unambiguous confirmation of its synthesis and purity, employing a suite of spectroscopic and analytical techniques. Furthermore, we will compare the expected analytical data of the target compound with experimentally obtained data for two key analogs: the non-brominated parent compound, N-(2,6-dimethylphenyl)acetamide, and the isomeric, commercially available N-(4-bromo-3-methylphenyl)acetamide. This comparative approach strengthens the confidence in the structural assignment of the newly synthesized molecule.
Synthesis of this compound
The most direct and efficient synthetic route to this compound is the acylation of the corresponding aniline, 4-bromo-2,6-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Proposed Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-dimethylaniline (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Structural Validation: A Multi-Technique Approach
The cornerstone of structural validation lies in the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment.
Analytical Workflow for Structural Validation
Caption: Comprehensive workflow for the validation of the target compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
A. ¹H NMR Spectroscopy
Expected Spectrum of this compound:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and will appear as a single signal, integrating to 2H.
-
Methyl Protons (Aromatic): A singlet around δ 2.0-2.3 ppm, integrating to 6H, corresponding to the two magnetically equivalent methyl groups on the aromatic ring.
-
Amide Proton (N-H): A broad singlet, typically in the range of δ 7.5-9.5 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration. This peak will disappear upon D₂O exchange.
-
Acetyl Methyl Protons: A sharp singlet around δ 2.1-2.2 ppm, integrating to 3H.
B. ¹³C NMR Spectroscopy
Expected Spectrum of this compound:
-
Carbonyl Carbon: A signal in the downfield region, around δ 168-170 ppm.
-
Aromatic Carbons:
-
C-N: ~δ 135-140 ppm
-
C-CH₃: ~δ 130-135 ppm
-
C-Br: ~δ 115-120 ppm
-
C-H: ~δ 128-130 ppm
-
-
Methyl Carbons (Aromatic): ~δ 18-20 ppm
-
Acetyl Methyl Carbon: ~δ 24-26 ppm
Comparative NMR Data
| Compound | Aromatic Protons (δ, ppm) | Aromatic Methyl Protons (δ, ppm) | Acetyl Methyl Protons (δ, ppm) | N-H Proton (δ, ppm) |
| This compound (Expected) | ~7.3 (s, 2H) | ~2.2 (s, 6H) | ~2.1 (s, 3H) | ~8.0 (br s, 1H) |
| N-(2,6-dimethylphenyl)acetamide[1] | 7.0-7.2 (m, 3H) | 2.1 (s, 6H) | 2.0 (s, 3H) | 9.1 (s, 1H) |
| N-(4-bromo-3-methylphenyl)acetamide | 7.1-7.8 (m, 3H) | 2.4 (s, 3H) | 2.1 (s, 3H) | 9.9 (s, 1H) |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to confirm the N-H proton signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ carbons.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of bromine, there will be two peaks of approximately equal intensity: one for the molecule containing the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
[M]⁺ for C₁₀H₁₂⁷⁹BrNO: m/z = 241.02
-
[M+2]⁺ for C₁₀H₁₂⁸¹BrNO: m/z = 243.02
-
-
Key Fragmentation Peaks:
-
Loss of the acetyl group (-43 Da): [M-43]⁺
-
Formation of the acylium ion: [CH₃CO]⁺ at m/z = 43.
-
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M]⁺ (m/z) | Expected [M+2]⁺ (m/z) |
| This compound | C₁₀H₁₂BrNO | 241.02 | 243.02 |
| N-(2,6-dimethylphenyl)acetamide[2] | C₁₀H₁₃NO | 163.10 | - |
| N-(4-bromo-3-methylphenyl)acetamide[3] | C₉H₁₀BrNO | 226.99 | 228.99 |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion peaks.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Spectrum of this compound:
-
N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II band): An absorption around 1550-1530 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: In the 1300-1200 cm⁻¹ region.
-
C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Comparative FTIR Data
| Functional Group | This compound (Expected) | N-(2,6-dimethylphenyl)acetamide | Acetanilide[4] |
| N-H Stretch (cm⁻¹) | ~3280 | ~3290 | 3294 |
| C=O Stretch (cm⁻¹) | ~1665 | ~1660 | 1661 |
| N-H Bend (cm⁻¹) | ~1540 | ~1545 | 1550 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
IV. Alternative and Complementary Validation Techniques
For a truly comprehensive validation, especially in a regulatory or drug development context, additional techniques should be employed.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for determining the purity of a synthesized compound.[5][6][7][8][9]
-
Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the stationary and mobile phases.
-
Application: A reversed-phase HPLC method (e.g., using a C18 column) can be developed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by the area percentage of the main peak in the chromatogram.
B. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and thermal transitions of a material.[2][10][11][12][13]
-
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
-
Application: DSC provides a precise and reproducible measurement of the melting point, which is a key physical property and an indicator of purity. A sharp melting peak suggests a pure compound.
C. Single Crystal X-ray Diffraction
When suitable single crystals can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule.[14][15][16][17][18]
-
Principle: X-rays are diffracted by the electrons in the crystal lattice, and the diffraction pattern is used to calculate the positions of the atoms in the molecule.
-
Application: This technique provides absolute confirmation of the connectivity and stereochemistry of the synthesized compound.
Conclusion
The structural validation of this compound requires a meticulous and multi-faceted analytical approach. By combining the detailed structural information from NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the functional group identification from FTIR, a high degree of confidence in the compound's identity can be achieved. The comparative analysis with structurally related compounds further strengthens this assignment. For applications requiring the highest level of assurance, complementary techniques such as HPLC for purity assessment and DSC for thermal characterization are indispensable. Ultimately, single-crystal X-ray diffraction remains the gold standard for absolute structural elucidation. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently validate the structure of this and other related N-arylacetamides.
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A Comparative Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide and N-(4-bromo-phenyl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the nuanced selection of molecular scaffolds and analogues is paramount to the successful design of novel therapeutics. This guide provides an in-depth, objective comparison of N-(4-bromo-2,6-dimethylphenyl)acetamide and N-(4-bromo-phenyl)acetamide, two structurally related compounds with potentially distinct physicochemical and biological profiles. By examining their synthesis, properties, and the critical influence of steric and electronic effects, this document aims to equip researchers with the foundational knowledge to make informed decisions in their experimental designs.
At a Glance: Structural and Physicochemical Comparison
A fundamental understanding of the physicochemical properties of a compound is the bedrock of its application in drug discovery and development. The introduction of two methyl groups in the ortho positions of the phenyl ring in this compound imparts significant steric and electronic differences compared to its non-methylated counterpart, N-(4-bromo-phenyl)acetamide.
| Property | This compound | N-(4-bromo-phenyl)acetamide |
| Molecular Formula | C₁₀H₁₂BrNO | C₈H₈BrNO |
| Molecular Weight | 242.12 g/mol [1][2] | 214.06 g/mol [3] |
| Melting Point | Predicted: 154.1°C[4] | 166-170 °C[3] |
| Boiling Point | Predicted: 331.1°C at 760 mmHg[4] | Not available |
| CAS Number | 119416-26-1[1] | 103-88-8[3] |
Synthesis Strategies: A Tale of Two Anilines
The synthesis of both compounds typically involves the acylation of the corresponding aniline precursor. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.
Synthesis of N-(4-bromo-phenyl)acetamide
A straightforward and commonly employed method for the synthesis of N-(4-bromo-phenyl)acetamide is the acetylation of 4-bromoaniline using acetic anhydride or acetyl chloride.
Experimental Protocol:
-
Dissolve 4-bromoaniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add the acetylating agent (e.g., acetic anhydride) to the solution.
-
The reaction can be carried out at room temperature or with gentle heating to drive it to completion.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Diagram of the Synthesis of N-(4-bromo-phenyl)acetamide:
Caption: General workflow for the synthesis of N-(4-bromo-phenyl)acetamide.
Synthesis of this compound
The synthesis of this compound follows a similar principle, starting from 4-bromo-2,6-dimethylaniline. The presence of the ortho-methyl groups can influence the reactivity of the amine, potentially requiring slightly more forcing reaction conditions.
Experimental Protocol:
-
The starting material, 4-bromo-2,6-dimethylaniline, can be prepared by the bromination of 2,6-dimethylaniline[5].
-
Dissolve 4-bromo-2,6-dimethylaniline in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add an acetylating agent, such as acetyl chloride or acetic anhydride, to the solution. A base like pyridine or triethylamine may be added to scavenge the generated acid.
-
Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.
Diagram of the Synthesis of this compound:
Caption: A two-step synthetic approach to this compound.
Spectroscopic and Structural Analysis: The Impact of Ortho-Dimethyl Substitution
The structural differences between the two molecules are clearly reflected in their spectroscopic data. The presence of the two methyl groups in this compound introduces distinct features in its NMR spectra and can influence the conformation of the acetamide group relative to the phenyl ring.
¹H NMR Spectroscopy
-
N-(4-bromo-phenyl)acetamide: The ¹H NMR spectrum is characterized by a singlet for the acetyl methyl protons and signals in the aromatic region corresponding to the para-substituted phenyl ring, which typically appear as two doublets[6]. The amide proton will also be present as a singlet.
-
This compound: The ¹H NMR spectrum of this compound will show a singlet for the acetyl methyl protons and a singlet for the two equivalent aromatic protons. A key feature will be a singlet corresponding to the six protons of the two equivalent ortho-methyl groups.
¹³C NMR Spectroscopy
-
N-(4-bromo-phenyl)acetamide: The ¹³C NMR spectrum will display signals for the acetyl methyl carbon, the carbonyl carbon, and four distinct signals for the aromatic carbons due to the para-substitution pattern.
-
This compound: The ¹³C NMR spectrum will show a signal for the acetyl methyl carbon, the carbonyl carbon, and due to symmetry, only three signals for the aromatic carbons. A distinct signal for the two equivalent ortho-methyl carbons will also be observed.
Infrared (IR) Spectroscopy
Both compounds will exhibit characteristic IR absorption bands for the N-H stretch, the C=O stretch of the amide, and C-H stretches of the aromatic ring and methyl groups. The exact positions of these bands may be subtly influenced by the electronic environment. For N-(4-bromo-phenyl)acetamide, the N-H stretch is typically observed around 3300 cm⁻¹ and the C=O stretch around 1670 cm⁻¹[3].
The Decisive Factors: Steric and Electronic Effects
The primary distinction between these two molecules lies in the steric and electronic effects imparted by the ortho-dimethyl substitution. These effects can profoundly influence their reactivity, conformation, and potential biological activity.
Steric Hindrance
The two methyl groups in the ortho positions of this compound create significant steric hindrance around the amide linkage. This can:
-
Restrict Rotation: The rotation around the C(aryl)-N bond is likely to be more hindered, forcing the acetamide group to adopt a more perpendicular orientation relative to the phenyl ring. This contrasts with N-(4-bromo-phenyl)acetamide, which has greater conformational flexibility.
-
Influence Reactivity: The steric bulk can shield the amide nitrogen and the ortho positions of the phenyl ring from attack by reagents, potentially altering the regioselectivity of further chemical transformations.
Diagram Illustrating Steric Hindrance:
Caption: Comparison of steric environments around the amide linkage.
Electronic Effects
The methyl groups are weakly electron-donating through an inductive effect. This can:
-
Modulate Ring Reactivity: The electron-donating nature of the methyl groups can slightly increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic aromatic substitution, although this is counteracted by the deactivating effect of the bromine atom[7]. The directing effect of the substituents would favor substitution at the positions ortho and para to the activating groups[8][9].
-
Influence Amide Bond Character: The electronic effects can subtly influence the electron density on the amide nitrogen, which could have minor effects on its basicity and the rotational barrier of the amide bond.
Potential Applications and Biological Activity Considerations
While specific biological activity data for this compound is limited in the public domain, the broader class of acetamide derivatives has been explored for various therapeutic applications, including as anticancer agents[10]. The structural modifications between the two title compounds could lead to differential biological activities. For instance, the conformational rigidity imposed by the ortho-dimethyl groups in this compound might lead to a more defined interaction with a biological target, potentially enhancing potency or selectivity. Conversely, the increased steric bulk could hinder binding to a target that has a sterically constrained active site.
Conclusion for the Bench Scientist
The choice between this compound and N-(4-bromo-phenyl)acetamide in a research program should be a deliberate one, guided by the specific goals of the study.
-
N-(4-bromo-phenyl)acetamide offers a structurally simpler and more flexible scaffold. It is a valuable starting point for exploring structure-activity relationships where conformational freedom is desired.
-
This compound provides a conformationally more restricted analogue. Its use is particularly strategic when investigating the impact of steric bulk and a fixed dihedral angle on biological activity or material properties.
Ultimately, the empirical data derived from the synthesis and evaluation of both compounds will provide the most definitive insights into their comparative performance. This guide serves as a foundational resource to inform the design of such comparative studies.
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N-(4-bromo-2-nitrophenyl)acetamide. PubChem. (n.d.). Retrieved from [Link]
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Acetamide, N-bromo-. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Human Metabolome Database. (n.d.). Retrieved from [Link]
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acetamide, N-(4-bromo-2,6-dimethylphenyl)-2-(4-ethylphenoxy)-. SpectraBase. (n.d.). Retrieved from [Link]
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Synthesis of 2,6-dimethylaniline. PrepChem.com. (n.d.). Retrieved from [Link]
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook, IR Spectrum. (n.d.). Retrieved from [Link]
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N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. PubChem. (n.d.). Retrieved from [Link]
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Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange. (2018, February 24). Retrieved from [Link]
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A Comparative Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide and Other Brominated Anilides for Researchers
Introduction: The Significance of Brominated Anilides in Research and Development
Brominated anilides represent a pivotal class of organic compounds, serving as versatile intermediates and active ingredients in a multitude of scientific fields. Their utility spans from pharmaceutical discovery, where they are integral scaffolds for novel therapeutic agents, to agrochemical development, contributing to the creation of potent herbicides and fungicides.[1][2] The strategic incorporation of a bromine atom onto the anilide framework significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth comparative analysis of N-(4-bromo-2,6-dimethylphenyl)acetamide, a compound of growing interest, alongside other structurally relevant brominated anilides. Through a detailed examination of their synthesis, physicochemical properties, and potential applications, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select and utilize these compounds effectively in their work.
Chemical Structures at a Glance
To visually contextualize the compounds discussed, their chemical structures are presented below.
Figure 1: Structures of the target compound and its comparators.
Synthesis Strategies and Mechanistic Insights
The primary route to N-aryl acetamides is the acetylation of the corresponding aniline. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the target compound starting from its commercially available precursor, 4-bromo-2,6-dimethylaniline.
Rationale: Acetic anhydride is a common and effective acetylating agent. The addition of a mild base like sodium acetate helps to neutralize the acetic acid byproduct, driving the reaction to completion.
Materials:
-
4-bromo-2,6-dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of 4-bromo-2,6-dimethylaniline in 10 mL of glacial acetic acid.
-
To this solution, add 1.5 mL of acetic anhydride.
-
Add a solution of 1.0 g of sodium acetate dissolved in 5 mL of water.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the crystals in a desiccator and determine the yield and melting point.
Figure 2: Step-by-step workflow for the synthesis of this compound.
Comparative Physicochemical and Spectroscopic Data
The substitution pattern on the aromatic ring of brominated anilides significantly influences their physical properties and spectroscopic characteristics. The following tables provide a comparative summary of this compound and its selected analogues.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Source(s) |
| This compound | C₁₀H₁₂BrNO | 242.12 | Not Experimentally Determined | [3] |
| N-(4-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 167-169 | [4] |
| N-(4-bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | 116-118 | [5] |
| N-(2-bromo-4-hydroxyphenyl)acetamide | C₈H₈BrNO₂ | 230.06 | 112-113 |
Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | NH Proton | Acetyl CH₃ | Other Protons | Solvent | Source(s) |
| This compound (Predicted) | ~7.3 (s, 2H) | ~7.5 (br s, 1H) | ~2.1 (s, 3H) | ~2.2 (s, 6H, Ar-CH₃) | - | - |
| N-(4-bromophenyl)acetamide | 7.42 (m, 4H) | 7.35 (br, 1H) | 2.18 (s, 3H) | - | CDCl₃ | [1] |
| N-(3-bromo-4-hydroxyphenyl)acetamide | 7.82 (d, 1H), 7.26 (dd, 1H), 6.87 (d, 1H) | 9.81 (s, 1H) | 1.99 (s, 3H) | 9.94 (s, 1H, -OH) | DMSO-d₆ | |
| N-(2-bromo-4-hydroxyphenyl)acetamide | 7.22 (d, 1H), 7.00 (d, 1H), 6.74 (dd, 1H) | 9.30 (s, 1H) | 2.00 (s, 3H) | 9.80 (s, 1H, -OH) | DMSO-d₆ |
Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O Carbon | Aromatic Carbons | Acetyl CH₃ | Other Carbons | Solvent | Source(s) |
| This compound (Predicted) | ~168 | ~137, ~135, ~130, ~120 | ~24 | ~18 (Ar-CH₃) | - | - |
| N-(4-bromophenyl)acetamide | 168.36 | 136.91, 131.95, 121.36, 116.86 | 24.63 | - | CDCl₃ | [1] |
| N-(3-bromo-4-hydroxyphenyl)acetamide | 167.86 | 149.79, 132.12, 123.45, 119.74, 116.09, 108.56 | 23.81 | - | DMSO-d₆ | |
| N-(2-bromo-4-hydroxyphenyl)acetamide | 168.47 | 155.96, 129.13, 127.81, 119.78, 118.54, 114.89 | 22.94 | - | DMSO-d₆ |
Table 4: Comparative IR Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | Aromatic C=C Stretch | C-Br Stretch | Source(s) |
| This compound (Predicted) | ~3250 | ~1660 | ~1580, ~1470 | ~600 | - |
| N-(4-bromophenyl)acetamide | 3294 | 1670 | 1587, 1489 | ~500-600 | [6] |
| N-(4-bromo-2-nitrophenyl)acetamide | ~3300 | ~1700 | ~1600, ~1520 | ~600 | [3] |
Potential Applications and Biological Activity
The structural features of brominated anilides make them attractive candidates for various applications, particularly in the agrochemical and pharmaceutical sectors.
Herbicidal Activity
Substituted anilides are a well-established class of herbicides.[7] The mode of action for many anilide herbicides involves the inhibition of very-long-chain fatty acid synthesis in plants.[8] Research has shown that various anilide derivatives exhibit significant herbicidal activity, with some demonstrating greater root and shoot growth inhibition than commercially available herbicides.[1][9] The presence and position of substituents on the phenyl ring are crucial for this activity. The lipophilicity imparted by the bromine atom and the steric bulk of the methyl groups in this compound suggest it could be a promising candidate for herbicidal applications.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the antimicrobial and antifungal properties of various brominated organic compounds. For instance, 2-bromo-N-phenylacetamide has demonstrated potent fungicidal activity against several Candida species, including fluconazole-resistant strains.[2][10] The proposed mechanism of action for some antimicrobial amides involves the disruption of microbial cell membranes.[11] The unique substitution pattern of this compound warrants investigation into its potential as a novel antimicrobial or antifungal agent.
Figure 3: Potential applications stemming from the core structure of this compound.
Conclusion and Future Directions
This compound presents itself as a compound with considerable potential, primarily within the agrochemical and pharmaceutical domains. Its synthesis is straightforward, proceeding from readily available starting materials. While experimental data for this specific molecule is not yet widely published, a comparative analysis with structurally similar brominated anilides provides valuable insights into its likely physicochemical properties and reactivity.
Future research should focus on the full experimental characterization of this compound and a systematic evaluation of its biological activities. Screening for herbicidal, antifungal, and antibacterial properties is highly recommended. Furthermore, its role as a synthon for more complex molecules in medicinal chemistry could unveil novel therapeutic agents. This guide serves as a foundational resource to stimulate and inform such future investigations.
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Synthesis and Characterization of a new Schiff Bases {N -(2-{[(4- bromophenyl)imino]methyl}phenyl)acetamide} and its complexes with some transition metal. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Biological Activity Screening of N-(4-bromo-2,6-dimethylphenyl)acetamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, N-(4-bromo-2,6-dimethylphenyl)acetamide. Moving beyond a mere checklist of procedures, we delve into the scientific rationale behind a tiered screening cascade, detail robust experimental protocols, and offer a blueprint for data interpretation. Our objective is to equip researchers with a self-validating system for generating reliable preliminary data on the compound's therapeutic potential.
Introduction: Deconstructing the Candidate
This compound is a synthetic organic compound characterized by three key structural motifs: a substituted acetamide group, a phenyl ring, and bromine and methyl substitutions. Each feature provides a rationale for investigating its biological potential:
-
Acetamide Moiety: This functional group is a common feature in a vast array of pharmacologically active molecules, including anti-inflammatory agents and enzyme inhibitors.[1][2][3] Its presence suggests potential interactions with biological macromolecules.
-
Bromophenyl Group: The introduction of a bromine atom into a phenyl ring is a well-established strategy in medicinal chemistry.[4][5] Halogenation can significantly alter a molecule's pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—and can enhance binding affinity to target proteins through halogen bonding.[4][5] Bromophenols, in particular, are a class of natural marine products known for a wide range of activities, including anticancer and antimicrobial effects.[6]
-
Dimethyl Substitution: The two methyl groups positioned ortho to the acetamide linkage provide steric hindrance, which can influence the molecule's conformation and potentially grant selectivity for specific biological targets.
Given these structural alerts, a logical first-pass investigation should focus on broad-spectrum activities like general cytotoxicity, antimicrobial efficacy, and potential enzyme inhibition.
The Screening Cascade: A Strategy for Efficient Discovery
A tiered or cascaded approach to screening is fundamental to efficient drug discovery. It prioritizes broad, cost-effective assays to quickly identify "hits" and rule out inactive or overly toxic compounds before committing resources to more complex, target-specific investigations.
Our proposed workflow begins with computational predictions, followed by foundational in vitro assays for cytotoxicity and antimicrobial activity, and culminates in a representative enzyme inhibition assay.
Caption: A tiered workflow for screening this compound.
Tier 1, Step 1: In Silico ADMET Prediction (Pre-Screening)
Before synthesizing and testing, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[7][8][9] This step is invaluable for identifying potential liabilities, such as poor oral bioavailability or high toxicity risk, which can save significant time and resources.
Methodology: Utilize free web servers like SwissADME or pkCSM to compute key descriptors.[10][11]
Key Parameters to Analyze:
-
Lipinski's Rule of Five: Assesses drug-likeness and potential for oral absorption.
-
Bioavailability Score: A composite score predicting the fraction of an administered dose that reaches systemic circulation.
-
Toxicity Predictions: Flags for properties like mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Rationale: This in silico analysis provides a theoretical foundation for the compound's behavior, guiding the interpretation of subsequent in vitro data. For example, a high predicted toxicity might be confirmed in the cytotoxicity assays that follow.[7]
Tier 1, Step 2: General Cytotoxicity Screening
The first and most critical in vitro step is to determine the compound's general toxicity against mammalian cells.[12][13][14] This establishes a therapeutic window; a compound must be effective against a pathogen or disease target at concentrations that are not harmful to host cells. The MTT assay is a robust, widely used colorimetric method for this purpose.[15][16]
Principle of the MTT Assay: The assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15][16]
Caption: The mechanism of the MTT cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Line Selection: Use a standard, well-characterized human cell line, such as HEK293 (non-cancerous kidney) or HeLa (cervical cancer), for a general toxicity profile.
-
Reagent Preparation:
-
Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Negative Control: Cells treated with vehicle (medium with 0.5% DMSO) only. Represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[17]
-
Formazan Development: Incubate for 4 hours at 37°C. Purple formazan crystals should be visible in viable cells.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well and mix thoroughly by pipetting to dissolve the crystals.[18]
-
Absorbance Reading: Incubate for an additional 4 hours (or overnight) at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Comparison
The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher cytotoxicity.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HEK293 | > 100 |
| Analog A (Des-bromo) | HEK293 | > 100 |
| Doxorubicin (Positive Control) | HEK293 | 0.8 |
| Vehicle (Negative Control) | HEK293 | N/A |
Interpretation: An IC₅₀ value > 100 µM against a non-cancerous cell line is a promising result, suggesting low general cytotoxicity and a potentially wide therapeutic window. Comparing the bromo-compound to a des-bromo analog can highlight the bromine atom's contribution to toxicity.
Tier 1, Step 3: Antimicrobial Susceptibility Testing
The structural features of the test compound warrant investigation into its antimicrobial properties. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[20]
Detailed Protocol: Broth Microdilution Assay
-
Microorganism Selection: Test against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Procedure:
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB). Concentrations should range from, for example, 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[22]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing MHB and inoculum but no compound.
-
Sterility Control: Wells with MHB only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]
-
Data Analysis & Comparison
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 16 | > 256 |
| Analog A (Des-bromo) | > 256 | > 256 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.015 |
Interpretation: In this example, the compound shows moderate, selective activity against the Gram-positive S. aureus. The lack of activity in the des-bromo analog strongly suggests the bromine atom is crucial for this biological effect, a common finding in drug design.[23]
Tier 2: Target-Specific Investigation - Enzyme Inhibition
Many drugs exert their effects by inhibiting enzymes.[24][25][26] The acetamide scaffold is present in numerous enzyme inhibitors, such as inhibitors of cholinesterases or kinases.[1][3] A logical next step is to screen the compound against a relevant enzyme class. For this guide, we will use butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's, as an example target.[1][27]
Detailed Protocol: Ellman's Assay for BChE Inhibition
-
Principle: This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine iodide) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, which can be quantified by measuring absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
-
Procedure:
-
Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add:
-
Buffer
-
Test compound at various concentrations
-
DTNB solution
-
BChE enzyme solution
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (butyrylthiocholine iodide) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-20 minutes.
-
Controls: Include wells with no inhibitor (100% enzyme activity) and wells with a known BChE inhibitor like donepezil (positive control).
-
Data Analysis & Comparison
Calculate the rate of reaction for each concentration and determine the IC₅₀ value for inhibition.
| Compound | BChE Inhibition IC₅₀ (µM) |
| This compound | 45.2 |
| Analog A (Des-bromo) | > 200 |
| Donepezil (Positive Control) | 0.03 |
Interpretation: The compound demonstrates weak to moderate inhibition of BChE. Once again, the comparison with the des-bromo analog indicates the importance of the halogen in the observed activity. This result, while not potent, provides a valuable "hit" and a starting point for medicinal chemists to begin structure-activity relationship (SAR) studies to improve potency.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial biological characterization of this compound. The hypothetical data presented suggests that the compound possesses a favorable safety profile (low cytotoxicity) and exhibits moderate, selective biological activity (antimicrobial and enzyme inhibition), with the bromine atom playing a key role.
These preliminary findings justify advancing the compound to the next stage of drug discovery, which would involve:
-
Lead Optimization: Synthesizing new analogs to improve potency and selectivity.
-
Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth or enzyme function at a molecular level.
-
Broader Screening: Testing against a wider panel of bacterial strains, cancer cell lines, or enzyme targets to fully explore its therapeutic potential.
By following a logical, evidence-based screening cascade, researchers can efficiently generate high-quality, reproducible data, paving the way for the development of novel therapeutic agents.
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Spectroscopic Analysis of N-(4-bromo-2,6-dimethylphenyl)acetamide: A Comparative Guide to Structural Confirmation
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparative analysis of spectroscopic techniques for the definitive identification of N-(4-bromo-2,6-dimethylphenyl)acetamide, a substituted acetanilide with potential applications in medicinal chemistry. We will move beyond a mere recitation of methods to a nuanced discussion of the causality behind experimental choices, empowering researchers to design robust analytical workflows.
The structural integrity of a pharmaceutical candidate is paramount. Spectroscopic analysis provides the molecular fingerprint necessary to confirm identity, assess purity, and identify potential impurities.[1][2] For a molecule like this compound, a multi-technique approach is not just recommended; it is essential for a self-validating system of analysis.
A Multi-Faceted Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) offers a comprehensive and orthogonal dataset for unequivocal structure confirmation. Each technique probes different aspects of the molecule's constitution, and their combined data provides a high degree of confidence in the final structural assignment.
This guide will compare and contrast these key analytical methods, providing both theoretical grounding and practical insights into their application for the analysis of this compound.
I. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy stands as the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.[3][4] It provides detailed information about the chemical environment of each nucleus, allowing for the mapping of the carbon skeleton and the placement of substituents.
Expertise & Experience: Why NMR is Indispensable
For this compound, ¹H NMR will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through space. ¹³C NMR complements this by identifying the number of unique carbon atoms and their hybridization state. The chemical shifts are highly sensitive to the electronic environment, making NMR an exceptional tool for identifying isomers and impurities.[2][5]
Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts (ppm) / Signals | Rationale |
| ¹H NMR | ~ 9.0-9.5 (s, 1H, N-H) | The amide proton is typically a broad singlet and deshielded. |
| ~ 7.3 (s, 2H, Ar-H) | The two aromatic protons are equivalent due to the symmetrical substitution pattern. | |
| ~ 2.2 (s, 6H, Ar-CH₃) | The two methyl groups on the aromatic ring are equivalent and appear as a singlet. | |
| ~ 2.1 (s, 3H, C(O)CH₃) | The acetyl methyl group will be a distinct singlet. | |
| ¹³C NMR | ~ 168-170 (C=O) | The carbonyl carbon of the amide is characteristically downfield. |
| ~ 138-140 (Ar-C-N) | The aromatic carbon attached to the nitrogen is deshielded. | |
| ~ 135-137 (Ar-C-CH₃) | The aromatic carbons bearing the methyl groups. | |
| ~ 130-132 (Ar-C-H) | The aromatic carbons attached to hydrogens. | |
| ~ 118-120 (Ar-C-Br) | The aromatic carbon bonded to bromine will be influenced by the halogen's electronegativity. | |
| ~ 23-25 (C(O)CH₃) | The acetyl methyl carbon. | |
| ~ 18-20 (Ar-CH₃) | The aromatic methyl carbons. |
Note: These are predicted values based on known substituent effects and data from similar compounds.[6][7][8] Experimental values may vary slightly depending on the solvent and instrument parameters.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of the NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10][11] Each type of bond vibrates at a characteristic frequency, providing a unique "fingerprint" for the compound.[9][12]
Expertise & Experience: The Value of Vibrational Spectroscopy
For this compound, FTIR is invaluable for confirming the presence of the amide functional group. The characteristic absorptions for the N-H and C=O bonds are strong and easily identifiable. While FTIR does not provide the detailed connectivity information of NMR, it serves as a quick and reliable method for verifying key structural features and for quality control purposes.[11][13]
Predicted FTIR Data for this compound
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibrational Mode |
| N-H (Amide) | 3250 - 3350 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Amide) | 1640 - 1680 | Stretching (Amide I band) |
| N-H (Amide) | 1510 - 1570 | Bending (Amide II band) |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1200 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Note: These are typical ranges. The exact peak positions can be influenced by the molecular environment and physical state of the sample.[14][15][16]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Visualization of the FTIR Workflow
Caption: Workflow for FTIR spectroscopic analysis.
III. Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[17] It provides the molecular weight of the compound with high accuracy and can offer structural information through the analysis of fragmentation patterns.[18][19]
Expertise & Experience: Confirming Molecular Formula and Probing Structure
For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear signature in the mass spectrum. Fragmentation analysis can further corroborate the proposed structure by identifying stable fragment ions.
Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z Values | Interpretation |
| HRMS (ESI+) | [M+H]⁺: 242.0175 and 244.0155 | The molecular ion peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The accurate mass measurement confirms the elemental formula C₁₀H₁₂BrNO. |
| MS/MS Fragmentation | [M-COCH₂]⁺ | Loss of the acetyl group as ketene. |
| [Br-C₈H₉N]⁺ | The brominated dimethylaniline fragment. | |
| [C₈H₁₀N]⁺ | The dimethylaniline fragment after loss of bromine. |
Note: The fragmentation pattern is predictive and will depend on the ionization technique and collision energy used.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
Visualization of the MS Workflow
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. moravek.com [moravek.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. brainkart.com [brainkart.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. photometrics.net [photometrics.net]
- 10. eag.com [eag.com]
- 11. rtilab.com [rtilab.com]
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- 16. A theoretical study on structural, spectroscopic and energetic properties of acetamide clusters [CH3CONH2] (n=1-15) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. toref-standards.com [toref-standards.com]
A Comparative Guide to Analytical Method Development for N-(4-bromo-2,6-dimethylphenyl)acetamide
This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of N-(4-bromo-2,6-dimethylphenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering robust, self-validating protocols grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is an organic compound whose purity is critical for its application in research and pharmaceutical development. The development of reliable and robust analytical methods is paramount to ensure the quality, safety, and efficacy of any product derived from it. This guide will compare two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the technical insights necessary to select and implement the most appropriate method for your specific analytical needs. The choice between these methods hinges on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.
Comparative Analysis of Core Methodologies: HPLC vs. GC
The selection of an analytical technique is the foundational step in method development. Both HPLC and GC are powerful separation techniques, but their applicability is dictated by the analyte's characteristics.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the method of choice for non-volatile or thermally labile compounds, making it inherently suitable for many pharmaceutical compounds, including acetamides. Separations in HPLC are achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.[1]
Rationale for HPLC:
-
Broad Applicability: HPLC can analyze a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
-
Versatility in Separation Modes: Techniques like reversed-phase, normal-phase, and ion-exchange chromatography offer flexibility in method development. For this compound, a non-polar compound, reversed-phase HPLC is the most logical starting point.
-
Regulatory Acceptance: HPLC methods are widely accepted by regulatory bodies for quality control and stability testing.[2]
Gas Chromatography (GC): The Power of Volatility
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. This technique is ideal for volatile and thermally stable compounds.
Rationale for GC:
-
High Resolution: GC, particularly with capillary columns, can provide extremely high separation efficiency.
-
Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) and Electron Capture Detector (ECD) offer excellent sensitivity. The presence of a bromine atom in this compound makes it a prime candidate for the highly sensitive ECD.
-
Potential for Derivatization: For compounds with poor volatility or thermal stability, derivatization can be employed to make them suitable for GC analysis.[3]
Method Development and Validation: A Tale of Two Techniques
This section provides detailed experimental protocols for both HPLC and GC methods, followed by a comparative summary of their performance based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
HPLC Method Development and Protocol
A reversed-phase HPLC method is proposed, leveraging the non-polar nature of the analyte.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector is required.[6]
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 60 40 10.0 20 80 12.0 20 80 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the sample in the same diluent to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Approach: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][7]
Visualizing the HPLC Workflow:
Sources
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
The Unassuming Workhorse: A Comparative Reactivity Guide to N-(4-bromo-2,6-dimethylphenyl)acetamide in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic route. N-(4-bromo-2,6-dimethylphenyl)acetamide, a seemingly simple molecule, presents a fascinating case study in the nuanced world of cross-coupling reactivity. Its structure, featuring a bromine atom ripe for catalytic activation, is sterically shielded by two ortho-methyl groups, a feature that profoundly influences its performance in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. This guide provides an in-depth, objective comparison of the reactivity of this versatile substrate, supported by available experimental insights and established chemical principles, to empower chemists in making informed decisions for their synthetic endeavors.
The Structural Conundrum: Steric Hindrance as a Double-Edged Sword
The defining characteristic of this compound is the presence of two methyl groups flanking the acetamido moiety. This steric bulk is a critical determinant of its reactivity. On one hand, it can hinder the approach of bulky catalysts and coupling partners, potentially leading to slower reaction rates or the need for more forcing conditions. On the other hand, this steric shield can offer unique selectivity in complex syntheses and influence the conformational properties of the final products. Understanding and overcoming the challenge of this steric hindrance is key to unlocking the synthetic potential of this reagent.
Palladium-Catalyzed Cross-Coupling: A Tale of Two Reactions
Palladium-catalyzed reactions are the bedrock of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] For this compound, its utility in two of the most powerful palladium-catalyzed reactions, the Suzuki-Miyaura and Buchwald-Hartwig couplings, is of paramount interest.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[2] The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl.[3]
A study on the Suzuki coupling of a related compound, (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, a derivative of 4-bromo-2-methylaniline, with various arylboronic acids using a Pd(PPh₃)₄ catalyst yielded products in moderate amounts (44-51%).[5] This suggests that while the reaction is feasible, the yields may be compromised by steric factors.
Hypothetical Performance and Optimization:
Based on established principles, a successful Suzuki-Miyaura coupling of this compound would likely require:
-
Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands).
-
Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically employed.[6]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is common.[6]
-
Temperature: Elevated temperatures (typically 80-120 °C) are often necessary to overcome the activation barrier, especially for sterically hindered substrates.[7]
Comparative Insight:
Compared to a less hindered analogue like N-(4-bromophenyl)acetamide, one would anticipate that this compound would exhibit lower reactivity, necessitating longer reaction times, higher catalyst loadings, or more specialized and often more expensive ligands to achieve comparable yields. The steric hindrance can impede the initial oxidative addition of the palladium catalyst to the C-Br bond.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[10]
Similar to the Suzuki-Miyaura coupling, the steric hindrance in this compound presents a significant challenge for the Buchwald-Hartwig amination. The bulky ortho-methyl groups can impede the approach of both the palladium catalyst and the amine coupling partner.
Expected Reactivity and Protocol Considerations:
For a successful Buchwald-Hartwig amination with this compound, the following conditions would likely be necessary:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a highly specialized, sterically demanding, and electron-rich phosphine ligand is crucial. Ligands such as XPhos, SPhos, or other Buchwald-type biaryl phosphine ligands are often required for coupling with hindered substrates.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are the standard.[8]
-
Temperature: Elevated temperatures are generally required. Microwave-assisted heating has been shown to dramatically reduce reaction times from hours to minutes in some Buchwald-Hartwig aminations.[11]
Comparative Performance:
When compared to a non-sterically hindered aryl bromide, this compound would be expected to react significantly slower and may require higher catalyst loadings and more specialized ligands to achieve high yields. The coupling of secondary amines would likely be more challenging than that of primary amines due to increased steric clash.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[5][12] While often requiring harsher conditions (higher temperatures and stoichiometric copper) than its palladium-catalyzed counterparts, modern advancements have introduced ligand-assisted protocols that proceed under milder conditions.[5][13]
Applicability to this compound:
The Ullmann reaction, particularly for C-O bond formation (ether synthesis), can be a viable alternative when palladium-based methods fail. The smaller size of the copper catalyst compared to typical palladium-phosphine complexes might offer an advantage in overcoming the steric hindrance of the ortho-methyl groups.
Typical Ullmann Reaction Conditions:
-
Catalyst: Copper(I) salts like CuI or CuO nanoparticles are commonly used.[13]
-
Ligand: The addition of ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or various diamines can significantly accelerate the reaction and allow for lower temperatures.[14]
-
Base: A strong base like K₂CO₃, Cs₂CO₃, or KOH is required.[13]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often necessary.[5]
-
Temperature: Temperatures typically range from 100 to 200 °C, although ligand-assisted protocols can sometimes be run at lower temperatures.[5]
Comparative Outlook:
The Ullmann condensation could potentially offer a more cost-effective method for C-O and C-N bond formation with this compound compared to palladium-catalyzed reactions that require expensive ligands. However, the trade-off may be the need for higher reaction temperatures and potentially lower functional group tolerance. The reactivity of substituted phenols and anilines in an Ullmann condensation with this substrate would be highly dependent on the steric and electronic properties of the coupling partner.
Data-Driven Comparison Summary
While direct, side-by-side experimental data for this compound across these three key reactions is limited in the public domain, we can construct a comparative table based on the expected reactivity derived from studies on analogous sterically hindered systems.
| Reaction Type | Catalyst System | Typical Conditions | Expected Reactivity of this compound | Key Challenges & Considerations |
| Suzuki-Miyaura Coupling | Pd(0) with bulky phosphine ligands | 80-120 °C, Base (e.g., K₂CO₃), Toluene/H₂O | Moderate, requires optimized conditions | Steric hindrance impeding oxidative addition; potential for low yields without specialized ligands. |
| Buchwald-Hartwig Amination | Pd(0) with specialized biaryl phosphine ligands | 100-150 °C, Strong base (e.g., NaOtBu), Anhydrous Toluene | Moderate to challenging, highly dependent on ligand and amine | Severe steric hindrance; coupling with secondary amines is particularly difficult. |
| Ullmann Condensation | Cu(I) salt, often with a ligand | 100-200 °C, Base (e.g., Cs₂CO₃), DMF or DMSO | Potentially viable, may be advantageous over Pd-catalysis in some cases | Harsher reaction conditions; potential for lower functional group tolerance. |
Conclusion and Future Outlook
This compound stands as a valuable, albeit challenging, building block for the synthesis of complex, sterically encumbered molecules. Its reactivity in cross-coupling reactions is a delicate interplay of electronic effects and, most significantly, the steric influence of its ortho-methyl groups.
While palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are theoretically feasible, success hinges on the use of sophisticated, sterically demanding ligands to overcome the inherent steric barriers. The copper-catalyzed Ullmann condensation presents a potentially more economical alternative, though it may require more forcing conditions.
For the synthetic chemist, the choice of which cross-coupling strategy to employ with this compound will depend on the specific target molecule, the desired coupling partner, and the available catalytic systems. Further research providing direct comparative experimental data for this specific substrate would be invaluable to the scientific community, allowing for more precise predictions and optimization of synthetic routes. This guide, grounded in established chemical principles and data from closely related systems, serves as a foundational resource for navigating the synthetic utility of this intriguing and sterically hindered aryl bromide.
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination. PMC - NIH. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Available at: [Link]
-
Ullmann reaction of substituted aryl halide and phenol compound. ResearchGate. Available at: [Link]
-
Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. Available at: [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. NIH. Available at: [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014-02-06). Available at: [Link]
-
Palladium-Catalyzed Reactions. MDPI. Available at: [Link]
-
Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017-12-04). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Copper-Catalyzed Radical Halocyclization of N-4-Pentenamides: Synthesis of Chloro- and Bromo-Substituted γ-Lactams. PubMed. (2025-12-26). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
The Suzuki Reaction. (2014-02-06). Available at: [Link]
Sources
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 11. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of N-(4-bromo-2,6-dimethylphenyl)acetamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide and its analogues. It further presents a comparative analysis of their biological activities, drawing upon experimental data to elucidate structure-activity relationships. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the N-Aryl Acetamide Scaffold
The N-aryl acetamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for the facile introduction of diverse substituents to modulate physicochemical properties and biological activity. This compound serves as a key representative of this class, and the systematic exploration of its analogues is a promising avenue for the discovery of novel therapeutic leads.
This guide will first detail the synthetic methodologies for preparing this compound and its analogues, followed by a comparative analysis of their biological performance, with a focus on antimicrobial and anticancer activities.
Synthesis of this compound and its Analogues
The most direct and widely employed method for the synthesis of this compound is the acetylation of the corresponding aniline, 4-bromo-2,6-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
General Synthetic Strategy: Acetylation of Substituted Anilines
The fundamental transformation involves the reaction of a primary or secondary amine with an acetylating agent. Acetic anhydride is a commonly used, efficient, and readily available acetylating agent for this purpose. The reaction is typically carried out in the presence of a base or an acid catalyst, or in a neutral solvent.
Reaction Scheme:
Figure 1: General reaction for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method adapted from established procedures for the acetylation of anilines.[1][2]
Materials:
-
4-bromo-2,6-dimethylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2,6-dimethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
The reaction mixture is then heated to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol/water, to yield pure this compound.
-
The purified product is dried under vacuum and characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Synthesis of Analogues
The synthesis of analogues can be achieved by employing appropriately substituted anilines and/or different acylating agents. For instance, analogues with varying halogen substituents (e.g., chloro, fluoro) or different substitution patterns on the phenyl ring can be prepared using the corresponding anilines.
Comparative Analysis of this compound Analogues
The biological activity of N-aryl acetamides is significantly influenced by the nature and position of substituents on the aromatic ring. This section provides a comparative analysis of the antimicrobial and anticancer activities of this compound analogues, based on available experimental data.
Antimicrobial Activity
N-substituted chloroacetamides have demonstrated notable antimicrobial potential.[3][4] The lipophilicity of these compounds, which is influenced by the substituents on the phenyl ring, plays a crucial role in their ability to penetrate microbial cell membranes.[3][4]
Table 1: Comparative Antimicrobial Activity of N-Aryl Acetamide Analogues
| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | - | [3][4] |
| N-(4-fluorophenyl)-2-chloroacetamide | Staphylococcus aureus | - | [3][4] |
| N-(3-bromophenyl)-2-chloroacetamide | Staphylococcus aureus | - | [3][4] |
| N-(4-chlorophenyl)-2-chloroacetamide | Escherichia coli | - | [3][4] |
| N-(4-fluorophenyl)-2-chloroacetamide | Escherichia coli | - | [3][4] |
| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | - | [3][4] |
| N-(4-chlorophenyl)-2-chloroacetamide | Candida albicans | - | [3][4] |
| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | - | [3][4] |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | - | [3][4] |
Note: Specific MIC values were not provided in the source abstracts, but the compounds were reported to be effective. The halogenated p-substituted phenyl ring was noted for high activity.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of a halogen on the phenyl ring, particularly at the para-position, appears to enhance antimicrobial activity.[3][4] This is likely due to an increase in lipophilicity, facilitating passage through the microbial cell membrane.
-
Position of Substituent: The position of the substituent on the phenyl ring can influence the spectrum of activity, with some analogues showing greater efficacy against Gram-positive bacteria and others against Gram-negative bacteria or fungi.[3][4]
Anticancer Activity
N-substituted acetamides have also been extensively investigated for their potential as anticancer agents.[5] The cytotoxic effects of these compounds are highly dependent on the substitution pattern of the phenyl ring.
Table 2: Comparative Anticancer Activity of N-Phenylacetamide Analogues
| Compound/Analogue | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4d | A549 (Lung) | - | [5] |
| Compound 4k | A549 (Lung) | - | [5] |
| Compound 4s | A549 (Lung) | - | [5] |
| Compound 4d | HeLa (Cervical) | - | [5] |
| Compound 4k | HeLa (Cervical) | - | [5] |
| Compound 4s | HeLa (Cervical) | - | [5] |
| Compound 4d | MCF-7 (Breast) | - | [5] |
| Compound 4k | MCF-7 (Breast) | - | [5] |
| Compound 4s | MCF-7 (Breast) | - | [5] |
| Compound 4d | Du-145 (Prostate) | - | [5] |
| Compound 4k | Du-145 (Prostate) | - | [5] |
| Compound 4s | Du-145 (Prostate) | - | [5] |
Note: Specific IC₅₀ values were not provided in the source abstract, but compounds 4d, 4k, and 4s were highlighted as showing promising anticancer activity against these cell lines.
Structure-Activity Relationship Insights:
-
Substituent Nature and Position: The nature and position of substituents on the phenyl rings of N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives significantly influence their anticancer activity. Compounds with substitutions at the ortho and para positions of the rings have demonstrated increased potency.
Physicochemical Properties
The physicochemical properties of this compound and its analogues are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key properties include solubility, melting point, and the octanol-water partition coefficient (logP).
Table 3: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [6] |
| Molecular Weight | 242.12 g/mol | [6] |
| Melting Point | Not available | - |
| logP | Not available | - |
Note: Experimentally determined physicochemical data for the title compound is limited in the public domain. The provided data is based on its molecular formula.
Experimental Determination of Physicochemical Properties:
Figure 2: Workflow for the experimental determination of physicochemical properties.
Conclusion
This guide has provided a comprehensive overview of the synthesis of this compound and its analogues, along with a comparative analysis of their biological activities. The acetylation of substituted anilines remains a robust and versatile method for the preparation of these compounds. The available data strongly suggests that the nature and position of substituents on the N-aryl ring are critical determinants of both antimicrobial and anticancer potency. The halogenated derivatives, in particular, represent a promising class of compounds for further investigation. Future research should focus on the systematic synthesis of a broader range of analogues and their comprehensive evaluation in a standardized panel of biological assays to further elucidate the structure-activity relationships and identify lead candidates for drug development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-bromo-2,6-dimethylphenyl)acetamide
This document provides an in-depth, procedural guide for the safe and compliant disposal of N-(4-bromo-2,6-dimethylphenyl)acetamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical reagents we employ. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring that these procedures are understood, respected, and correctly implemented.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic amide. Its structure necessitates a cautious approach to its handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogues like 4'-Bromoacetanilide and 2-Bromo-N-(2,6-dimethylphenyl)acetamide allow for a robust risk assessment.
Key Hazards:
-
Skin and Eye Irritation: Like many acetanilides, this compound is expected to cause skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[2][3]
-
Toxicity: Analogues are classified as harmful if swallowed.[3][5]
-
Environmental Hazard: As a brominated organic compound, improper disposal can lead to the contamination of soil and water. Halogenated organic compounds are a focus of environmental regulation due to their potential for persistence and toxicity.[6]
-
Decomposition Products: Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[1][2]
This hazard profile mandates that this compound be treated as hazardous waste. Its disposal is governed by strict federal and local regulations.
| Hazard Profile Summary | |
| Physical State | Solid, Powder/Crystalline |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Harmful if Swallowed.[1][2][3][4][5] |
| Primary Waste Category | Halogenated Organic Waste |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat, use of a chemical fume hood.[3][7] |
| Incompatible Materials | Strong oxidizing agents.[3] |
| Recommended Disposal | Collection by a licensed hazardous waste disposal service for high-temperature incineration.[1][8][9] |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[10] This means that the generator of the waste (the laboratory) is responsible for its safe management until its final, compliant disposal. This compound falls under the category of halogenated organic wastes, which have specific disposal requirements.[8][11]
-
OSHA (Occupational Safety and Health Administration): OSHA mandates a safe working environment for all personnel.[12] This includes providing proper training for handling hazardous materials, ensuring access to appropriate Personal Protective Equipment (PPE), and having a written Chemical Hygiene Plan and emergency procedures in place.[10][13][14]
Pre-Disposal Protocol: Safe Handling and PPE
Before beginning any disposal procedure, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Use safety goggles that provide a complete seal around the eyes. A face shield may be required for handling larger quantities.[4]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling and weighing of the solid compound, as well as the preparation of its waste, must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[3][7]
Step-by-Step Disposal Procedure
The guiding principle for chemical disposal is segregation. Never mix incompatible waste streams. This prevents dangerous reactions and ensures the waste can be treated by the appropriate disposal facility.
Step 1: Waste Classification and Segregation
-
Classify: this compound is a halogenated organic solid waste .
-
Segregate: This waste must be collected separately from non-halogenated organic waste, aqueous waste, and regular trash.[8] Cross-contamination can make disposal more complex and costly, and in some cases, dangerous. For example, mixing halogenated waste with certain non-halogenated solvents could complicate the incineration process.
Step 2: Container Selection and Preparation
-
Choose a Compatible Container: Use a clearly marked, leak-proof container with a secure screw-top lid. The container must be made of a material (e.g., high-density polyethylene, HDPE) compatible with the chemical.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.
Step 3: Waste Collection
-
Solids: Carefully transfer the solid this compound waste into the designated container using a spatula or scoop. This should be done in a fume hood to contain any dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, must also be placed in this container.
-
Secure the Container: Keep the container lid securely fastened at all times, except when adding waste. This minimizes the release of vapors and prevents spills.
Step 4: Labeling the Full Container
-
Complete the hazardous waste label with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all constituents by percentage.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[7] EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration, the standard method for halogenated organic compounds.[6][9]
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area: If the spill is small and you are trained to handle it, restrict access to the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the full complement of PPE as described in Section 3.
-
Contain and Clean:
-
Do not use water, as this may spread the contamination.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the material into your designated halogenated organic waste container. Avoid creating dust.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste in the same container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues while upholding our collective responsibility to protect the environment.
References
- Introduction to Hazardous Waste Management. (n.d.). U.S. Department of the Interior.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). MERI.
- Safety Data Sheet: 4'-Bromoacetanilide. (2025, December 19). Acros Organics.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Safety Data Sheet: 4'-Bromoacetanilide. (2025, September 16). Thermo Fisher Scientific.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Safety Data Sheet: 2-Bromo-N-(2,6-dimethylphenyl)acetamide. (2024, December 19). CymitQuimica.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste Segregation Guide. (2016, April 15). Bucknell University.
- Safety Data Sheet: 2-(diethylamino)-N-(2,6-dimethylphenyl)-. (2025, December 18). Fisher Scientific.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
- Halogenated Waste Guide. (n.d.). University of California, Irvine Environmental Health & Safety.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Safe Disposal of N-Bromoacetamide: A Comprehensive Guide. (n.d.). BenchChem.
- Safety Data Sheet: 4'-Bromoacetanilide. (2025, January 20). TCI Chemicals.
- Chemical Label: N-(4-bromo-2,5-dimethylphenyl)acetamide. (n.d.). Mol-Instincts.
- Safe Disposal of N-[4-(dimethylamino)phenyl]acetamide: A Step-by-Step Guide. (n.d.). BenchChem.
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Personal protective equipment for handling N-(4-bromo-2,6-dimethylphenyl)acetamide
A Researcher's Guide to Safely Handling N-(4-bromo-2,6-dimethylphenyl)acetamide
As researchers and scientists in drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound. The following protocols are designed to ensure the well-being of laboratory personnel and the integrity of the research environment.
While a specific Safety Data Sheet (SDS) for this compound was not available, the following guidance is synthesized from data on structurally similar compounds, such as 2-Bromo-N-(2,6-dimethylphenyl)acetamide and 4'-Bromoacetanilide. This approach allows us to anticipate potential hazards and establish robust safety protocols.
Immediate Safety and Hazard Assessment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, and to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is crucial to handle this compound with appropriate care and personal protective equipment.
Key Hazard Statements for Analogous Compounds:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles.[4] | Nitrile gloves.[1] | Laboratory coat. | Use in a chemical fume hood.[1] |
| Solution Preparation | Chemical safety goggles.[4] | Nitrile gloves.[1] | Laboratory coat. | Use in a chemical fume hood.[1] |
| Reaction Work-up and Purification | Chemical safety goggles and face shield. | Nitrile gloves.[1] | Chemical-resistant apron over a laboratory coat. | Use in a chemical fume hood.[1] |
| Spill Cleanup | Chemical safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or apron. | Air-purifying respirator with appropriate cartridges. |
Step-by-Step Handling and Disposal Plan
Preparation and Handling Workflow
Adherence to a strict workflow minimizes exposure and ensures operational safety. The following diagram illustrates the recommended procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Spill Management
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[4][7] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and transfer to a sealed container.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to institutional protocols.[4][5]
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Disposal: Dispose of waste through your institution's designated hazardous waste management program.[4][5] Do not discharge into drains or the environment.[1][8]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Seek immediate medical attention.[4][9]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
